6-amino-2-(3-methylphenyl)-4H-chromen-4-one
Description
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Properties
IUPAC Name |
6-amino-2-(3-methylphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-3-2-4-11(7-10)16-9-14(18)13-8-12(17)5-6-15(13)19-16/h2-9H,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCDWXANMGPIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pharmacophore Modeling of 6-Amino-Flavones as Kinase Inhibitors
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. This makes them prime targets for therapeutic intervention. Flavonoids, a class of natural polyphenolic compounds, have emerged as a promising scaffold for kinase inhibitor design due to their inherent ability to interact with the ATP-binding site of kinases.[1][2] The synthetic introduction of an amino group, specifically creating 6-amino-flavones, offers a vector for modifying physicochemical properties and exploring new interactions to enhance potency and selectivity.[3] This technical guide provides a comprehensive, field-proven workflow for the development and application of pharmacophore models to discover and optimize novel 6-amino-flavone-based kinase inhibitors. We will dissect both ligand- and structure-based methodologies, emphasizing the rationale behind experimental choices and the critical importance of rigorous model validation to ensure scientific integrity.
Part 1: Foundational Principles
The Protein Kinase ATP-Binding Site: A Privileged Target
Protein kinases transfer a phosphate group from ATP to substrate proteins, a fundamental mechanism of signal transduction.[4] Most kinase inhibitors are designed to be ATP-competitive, targeting the well-characterized ATP-binding pocket.[4][5] Understanding the key features of this site is paramount for rational drug design.
-
Hinge Region: A flexible loop connecting the N- and C-lobes of the kinase domain. It typically forms one to three crucial hydrogen bonds with the adenine ring of ATP, and inhibitors must mimic this interaction.
-
Hydrophobic Pockets: Several hydrophobic regions exist within the ATP site that can be exploited to achieve potency and selectivity.
-
DFG Motif: The Asp-Phe-Gly motif at the start of the activation loop. Its conformation ("DFG-in" for active, "DFG-out" for inactive) dramatically alters the shape of the binding pocket, a feature exploited by Type II inhibitors for enhanced selectivity.[4]
-
Solvent-Exposed Region: Offers opportunities for chemical modifications to improve solubility and other pharmacokinetic properties.
The goal of a pharmacophore model is to distill these complex interactions into a simple, 3D representation of essential chemical features required for binding.
The 6-Amino-Flavone Scaffold: A Basis for Design
The flavonoid core structure, with its C6-C3-C6 ring system, is a "privileged scaffold" in medicinal chemistry. Structure-activity relationship (SAR) studies have revealed several key aspects for kinase inhibition:
-
The C2-C3 double bond is often important for maintaining the planarity of the scaffold, which facilitates optimal interactions within the flat ATP-binding site.[6]
-
Hydroxyl groups, particularly on the B-ring at the 3' and 4' positions, frequently act as hydrogen bond donors or acceptors, contributing significantly to binding affinity.[6][7][8]
-
The introduction of an amino group, as in 6-aminoflavone, provides a basic nitrogen atom that can act as a hydrogen bond acceptor or donor, potentially forming new, favorable interactions with the kinase target.[3] This modification also significantly alters the electronic properties and potential metabolic pathways of the parent flavone.
Core Concepts of Pharmacophore Modeling
A pharmacophore is an abstract 3D arrangement of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.[9] It is not a real molecule but a model that encodes the essential features for activity.[10]
There are two primary strategies for generating a pharmacophore model, the choice of which depends entirely on the available data.[9][11]
-
Ligand-Based Modeling: Employed when a set of active molecules is known, but the 3D structure of the target protein is unavailable. The model is built by aligning the structures of active compounds and identifying the common chemical features responsible for their activity.[9][12]
-
Structure-Based Modeling: Utilized when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available. The model is derived directly from the key interaction points between the protein and a bound ligand within the active site.[4][9]
Part 2: A Validated Workflow for Pharmacophore Model Generation
This section details the step-by-step protocols for generating robust and predictive pharmacophore models. The causality behind each step is explained to ensure a deep understanding of the process.
Workflow Overview
The overall process, from initial data collection to a validated model ready for virtual screening, involves a series of critical decisions and validation checkpoints.
Caption: High-level workflow for pharmacophore model generation and application.
Protocol: Ligand-Based Pharmacophore Modeling
This approach is predicated on the principle that molecules with similar biological activity share common chemical features arranged in a similar 3D geometry.[9]
Step 1: Curate a High-Quality Training Set
-
Action: Compile a dataset of 6-amino-flavone analogues with experimentally determined inhibitory activities (e.g., IC50 values) against the kinase of interest. The set should include highly active compounds (typically 15-30) and, if available, inactive compounds.
-
Causality: The training set is the foundation of the model. The inclusion of only highly active compounds ensures the model identifies features essential for potent activity.[4] Inactive compounds can be used later to define excluded volumes—regions in space where substituents would cause a loss of activity.[4] The structural diversity of the training set is crucial for the model's ability to identify hits from different chemical series.
Step 2: Generate Conformers
-
Action: For each molecule in the training set, generate a diverse and energetically realistic set of 3D conformations.
-
Causality: Ligands are flexible and adopt a specific "bioactive" conformation upon binding to the target. Since this conformation is unknown a priori, a thorough conformational search is required to ensure the bioactive conformer is included for subsequent alignment.
Step 3: Generate and Score Pharmacophore Hypotheses
-
Action: Use a hypothesis generation algorithm (e.g., HipHop in Catalyst, PHASE) to identify common chemical features among the low-energy conformers of the active compounds.[4] The software will generate multiple potential pharmacophore models (hypotheses).
-
Causality: The algorithm seeks the best 3D arrangement of features that can be mapped onto the most active molecules. Each hypothesis is scored based on how well it maps to the active compounds and how it deviates from inactive ones.
Step 4: Rigorous Model Validation
-
Action: This is the most critical step to ensure the model is predictive, not merely descriptive. A self-validating system requires multiple checks.
-
Test Set Validation: A set of known active compounds, not used in the training set, is used to challenge the model.[13] The model should be able to identify these compounds as active.
-
Decoy Set Validation: A large set of "decoy" molecules (compounds with similar physicochemical properties to the actives but with different topologies, presumed to be inactive) is screened.[13] A good model will have a high enrichment factor (EF), meaning it preferentially selects active compounds over decoys.
-
Fischer's Randomization Test: The biological activities of the training set molecules are shuffled, and new hypotheses are generated. The statistical significance of the original hypothesis is confirmed if it is consistently better than the models generated from randomized data.
-
-
Causality: Validation ensures the model has captured true structure-activity relationships and is not a result of chance correlation. A validated model can be trusted to screen large databases for novel, active compounds.[14]
Protocol: Structure-Based Pharmacophore Modeling
This method leverages the known 3D structure of the protein's active site to define the key interaction points.
Step 1: Prepare the Protein Structure
-
Action: Obtain a high-resolution crystal structure of the target kinase, preferably co-crystallized with a ligand, from the Protein Data Bank (PDB). Prepare the structure by removing water molecules (unless they are known to be critical for binding), adding hydrogen atoms, and optimizing the hydrogen bond network.
-
Causality: The raw PDB file is an experimental model and not directly usable for computation. This preparation step corrects potential errors and ensures a chemically correct representation of the binding site, which is essential for accurately identifying interaction points.
Step 2: Identify Key Interactions
-
Action: Analyze the interactions between the protein and the co-crystallized ligand (or use a computational probe if the structure is apo). Identify all hydrogen bonds, hydrophobic contacts, and aromatic interactions in the ATP-binding pocket.
-
Causality: These experimentally observed interactions are the most reliable source of information for what is required for a ligand to bind. They form the direct basis for the pharmacophore features. For example, a hydrogen bond with a backbone amide in the hinge region will be translated into a hydrogen bond acceptor feature in the model.[4]
Caption: Key interactions defining a structure-based pharmacophore.
Step 3: Generate and Refine the Pharmacophore Model
-
Action: Convert the identified interaction points into pharmacophore features (e.g., Hydrogen Bond Acceptor, Hydrophobic, Aromatic Ring). Add excluded volume spheres to represent the space occupied by the protein, preventing clashes.
-
Causality: The resulting model is a 3D query that perfectly represents the binding requirements of the active site. The excluded volumes are critical for increasing the model's specificity, ensuring that hits not only have the right features but also the correct size and shape to fit the pocket.[4]
Step 4: Validation
-
Action: Even a structure-based model requires validation. Screen a database containing known inhibitors and a set of decoys.
-
Causality: This step confirms that the model, derived from a single static crystal structure, is capable of identifying a diverse range of known active compounds and is not overly biased towards the co-crystallized ligand.
Part 3: Application in Virtual Screening
The primary application of a validated pharmacophore model is to perform virtual screening (VS) to identify novel hit compounds from large chemical libraries.[11][15]
Protocol: Pharmacophore-Based Virtual Screening
Step 1: Database Preparation
-
Action: Select and prepare one or more compound databases (e.g., Enamine, ZINC, Specs, or an in-house collection). For each molecule, a 3D multi-conformer representation must be generated.
-
Causality: The pharmacophore query is a 3D model, so it must be searched against 3D representations of the database molecules. Because a single static conformation may not match the query, a pre-generated set of diverse conformers for each library compound dramatically increases the chances of finding a hit.
Step 2: The Screening Cascade
-
Action: Use the validated pharmacophore model as a 3D query to rapidly screen the prepared database. This process filters out the vast majority of compounds that do not match the required features and their spatial arrangement.
-
Causality: Pharmacophore screening is computationally inexpensive and serves as an effective first-pass filter to enrich the proportion of potentially active molecules from millions to a few thousand.[16]
Step 3: Hit Filtering and Post-Processing
-
Action: The initial hit list from the pharmacophore screen must be refined.
-
Fitness Score Ranking: Rank hits based on how well they fit the pharmacophore query.[17]
-
Molecular Docking: Subject the top-ranking hits to molecular docking into the kinase active site. This provides a more detailed, physics-based scoring of the binding pose and interactions.
-
ADME-Tox & Physicochemical Filtering: Analyze the hits for drug-like properties (e.g., Lipinski's Rule of Five) and potential toxicity liabilities using computational models.[11]
-
-
Causality: This multi-step cascade ensures that the final candidates selected for experimental testing not only have a high probability of being active (from pharmacophore and docking) but also possess favorable properties to be developed into drugs.
Data Presentation and Analysis
Quantitative data from the screening process should be clearly organized for decision-making.
Table 1: Pharmacophore Model Validation Metrics
| Metric | Description | Good Value | Rationale |
|---|---|---|---|
| Goodness of Hit (GH) Score | A scoring function that considers the percentage of actives found, the enrichment of actives, and the total hits. | > 0.7 | Indicates a model is very good at discriminating actives from inactives.[18] |
| Enrichment Factor (EF) | The ratio of the concentration of active compounds in the hit list to the concentration of actives in the original database. | > 1.0 (High as possible) | Measures the model's ability to enrich the hit list with active compounds compared to a random selection.[16] |
| ROC Curve AUC | Area Under the Curve for a Receiver Operating Characteristic plot. | > 0.7 | Represents the model's ability to distinguish between active and inactive classes across all thresholds.[19] |
Table 2: Example Virtual Screening Hit List (Post-Filtering)
| Hit ID | Pharmacophore Fit Score | Docking Score (kcal/mol) | Molecular Weight | H-Bond Donors | H-Bond Acceptors | Predicted LogP |
|---|---|---|---|---|---|---|
| ZINC12345 | 4.85 | -9.2 | 345.4 | 2 | 4 | 2.8 |
| ENM67890 | 4.79 | -8.8 | 380.2 | 1 | 5 | 3.1 |
| ... | ... | ... | ... | ... | ... | ... |
Conclusion and Authoritative Perspective
Pharmacophore modeling is a powerful, efficient, and well-established computational strategy that serves as a cornerstone of modern drug discovery.[10] When applied to a promising chemical scaffold like the 6-amino-flavones for a high-value target class like protein kinases, it provides a rational and accelerated pathway to novel therapeutic leads.
The key to success, however, does not lie in the simple application of software but in the scientific rigor of the process. A model is only as good as the data used to build it and the stringency of its validation. By adopting a self-validating system—incorporating test sets, decoy sets, and statistical validation—researchers can have high confidence that the virtual hits produced have a strong likelihood of translating into tangible, experimentally confirmed activity. This guide provides the framework and the field-proven insights necessary to execute such a project with scientific integrity, ultimately bridging the gap between computational prediction and therapeutic reality.
References
-
Starosyla, S. A., Volynets, G. P., Bdzhola, V. G., Golub, A. G., & Yarmoluk, S. M. (2014). Pharmacophore approaches in protein kinase inhibitors design. Baishideng Publishing Group. Available at: [Link]
-
Twesigamire, B., Tukulula, M., & Tselanyane, M. (2022). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. Available at: [Link]
-
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. Available at: [Link]
-
Khedkar, S. A., Malde, A. K., Coutinho, E. C., & Srivastava, S. (2007). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Bentham Science. Available at: [Link]
-
Lee, J. H., & Kim, C. (2020). Plant-derived flavones as inhibitors of aurora B kinase and their quantitative structure-activity relationships. PubMed. Available at: [Link]
-
Schuster, D., & Wolber, G. (2010). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC. Available at: [Link]
-
Khedkar, S. A., Malde, A. K., Coutinho, E. C., & Srivastava, S. (2007). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Medicinal Chemistry. Available at: [Link]
-
Song, H., Li, Y., Wang, K., Zhang, A., & Yuan, Y. (2015). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PMC. Available at: [Link]
-
Rácz, A., Bajusz, D., & Héberger, K. (2023). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI. Available at: [Link]
-
Voronkov, A., & Khlebnikov, A. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. PMC. Available at: [Link]
-
Pintro, A., & Tieles, F. (2022). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. ACS Publications. Available at: [Link]
-
Dr. Ammad Ismail. (2022). How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Pharmacophore model validation using GH score method. ResearchGate. Available at: [Link]
-
Loaiza-Ceballos, D. F., & Ceron-Carrasco, J. P. (2016). Flavonoids as CDK1 Inhibitors: Insights in Their Binding Orientations and Structure-Activity Relationship. NIH. Available at: [Link]
-
A-Z Chemistry. (2020). #Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK. YouTube. Available at: [Link]
-
Langer, T., & Hoffmann, R. D. (2006). Chapter 3: Pharmacophore-based Virtual Screening in Drug Discovery. Books. Available at: [Link]
-
Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. Available at: [Link]
-
Ferreira, L. G., dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. Available at: [Link]
-
Starosyla, S. A., et al. (2014). Pharmacophore approaches in protein kinase inhibitors design. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2022). Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor. PubMed. Available at: [Link]
-
Kim, H. J., et al. (2021). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC Publishing. Available at: [Link]
-
Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling – Protac. Drug Discovery Pro. Available at: [Link]
-
Agullo, G., et al. (1997). Relationship between flavonoid structure and inhibition of phosphatidylinositol 3-kinase: a comparison with tyrosine kinase and protein kinase C inhibition. PubMed. Available at: [Link]
-
Teng, C., et al. (2008). Structure−Activity Relationships of Flavonoids as Potential Inhibitors of Glycogen Phosphorylase. ACS Publications. Available at: [Link]
-
Ahmad, S., et al. (2023). 6-Aminoflavone Activates Nrf2 to Inhibit the Phospho-JNK/TNF-α Signaling Pathway to Reduce Amyloid Burden in an Aging Mouse Model. PMC. Available at: [Link]
-
Ahmad, S., et al. (2023). 6-Aminoflavone Activates Nrf2 to Inhibit the Phospho-JNK/TNF-α Signaling Pathway to Reduce Amyloid Burden in an Aging Mouse Model. PubMed. Available at: [Link]
-
Gendrisch, F., et al. (2023). Therapeutic Perspectives of Aminoflavonoids—A Review. MDPI. Available at: [Link]
-
Wu, J., et al. (2012). Inhibitory Activity of Flavonoids against Class I Phosphatidylinositol 3-Kinase Isoforms. MDPI. Available at: [Link]
-
Uddin, M. J., et al. (2021). Identification of Flavonoids as Putative ROS-1 Kinase Inhibitors Using Pharmacophore Modeling for NSCLC Therapeutics. PubMed. Available at: [Link]
-
Pintro, A., & Tieles, F. (2022). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. PMC. Available at: [Link]
-
Al-Qtaish, N., et al. (2024). Ligand-based pharmacophore modeling and machine learning for the discovery of potent aurora A kinase inhibitory leads of novel chemotypes. PubMed. Available at: [Link]
-
Hilaris Publisher. (n.d.). Pharmacophore Modeling: A Cornerstone of Drug Discovery. Hilaris Publisher. Available at: [Link]
-
Tang, Y., et al. (2024). Discovery of Dietary Plant Flavonols as Novel Potent Inhibitors Targeting DYRK1A Kinase. MDPI. Available at: [Link]
Sources
- 1. Flavonoids as CDK1 Inhibitors: Insights in Their Binding Orientations and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Dietary Plant Flavonols as Novel Potent Inhibitors Targeting DYRK1A Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. wjgnet.com [wjgnet.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationship between flavonoid structure and inhibition of phosphatidylinositol 3-kinase: a comparison with tyrosine kinase and protein kinase C inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. dovepress.com [dovepress.com]
- 12. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 13. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]
- 15. youtube.com [youtube.com]
- 16. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Investigating the Binding Affinity of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one to Protein Targets
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the binding affinity of the novel compound, 6-amino-2-(3-methylphenyl)-4H-chromen-4-one, to its potential protein targets. We will delve into the scientific rationale behind target selection, provide detailed experimental protocols for binding affinity determination, and discuss the interpretation of the resulting data. This document is designed to be a practical and scientifically rigorous resource, emphasizing the principles of self-validating experimental systems.
Introduction: The Therapeutic Potential of the 4H-Chromen-4-one Scaffold
The 4H-chromen-4-one, or flavone, scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of naturally occurring and synthetic compounds with significant biological activities.[1][2] This structural motif is a common feature in flavonoids, which are well-documented as inhibitors of various protein kinases.[3][4][5] Furthermore, synthetic modifications to the chromenone core have yielded potent and selective modulators of other important drug targets, including sigma receptors and cyclooxygenase (COX) enzymes.[6][7][8][9]
The subject of this guide, 6-amino-2-(3-methylphenyl)-4H-chromen-4-one, is a synthetic derivative designed to explore new chemical space within this versatile scaffold. The introduction of an amino group at the 6-position and a 3-methylphenyl group at the 2-position presents unique opportunities for molecular interactions with protein targets, potentially leading to novel therapeutic agents.
Hypothesis-Driven Target Selection
Based on the extensive literature surrounding the 4H-chromen-4-one scaffold, we can formulate a rational, hypothesis-driven approach to identifying potential protein targets for 6-amino-2-(3-methylphenyl)-4H-chromen-4-one.
Primary Hypothesized Targets: Sigma Receptors (σ1 and σ2)
Rationale: Numerous studies have demonstrated that derivatives of 6-aminoalkoxy-4H-chromen-4-one exhibit high affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors.[6][8][10] These receptors are implicated in a range of neurological and psychiatric disorders, as well as in cancer, making them attractive therapeutic targets. The 6-amino substitution on our compound of interest strongly suggests the potential for interaction with these receptors.
Secondary Hypothesized Targets: Protein Kinases
Rationale: The foundational flavone structure is a well-established ATP-competitive inhibitor of a broad spectrum of protein kinases.[1][3][4][5] The 2-phenyl ring is a common feature in many kinase inhibitors, and the specific substitution pattern of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one may confer selectivity towards certain kinase families. Key kinase targets to investigate include:
-
Tyrosine Kinases: Such as Src family kinases (e.g., Lck, Fyn), Epidermal Growth Factor Receptor (EGFR), and others involved in cell signaling and proliferation.[3][4]
-
Serine/Threonine Kinases: Including PIM-1 kinase, Glycogen Synthase Kinase 3β (GSK-3β), and Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and apoptosis.[4][11]
Experimental Protocols for Binding Affinity Determination
The following sections provide detailed, step-by-step methodologies for assessing the binding affinity of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one to its hypothesized protein targets.
Radioligand Binding Assays for Sigma Receptors
Principle: This technique directly measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand from its receptor. The resulting data allows for the determination of the inhibition constant (Ki), a measure of the compound's binding affinity.
Experimental Workflow:
Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cell lines overexpressing either the human σ1 or σ2 receptor.
-
Harvest cells and homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes and wash to remove cytosolic components.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand (e.g., [³H]-(+)-pentazocine for σ1 or [³H]-DTG for σ2).
-
A dilution series of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
Membrane homogenate.
-
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive ligand).
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filter discs in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Kinase Inhibition Assays
Principle: A variety of assay formats can be used to measure kinase activity, most of which involve quantifying the phosphorylation of a substrate. The inhibitory potential of the test compound is determined by its ability to reduce this phosphorylation.
Experimental Workflow:
Sources
- 1. Discovery of Dietary Plant Flavonols as Novel Potent Inhibitors Targeting DYRK1A Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. mdpi.com [mdpi.com]
- 5. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4 H-chromen-4-ones for sigma 1/2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase for cancer therapy [frontiersin.org]
History and discovery of amino-substituted chromen-4-one derivatives
An In-Depth Technical Guide to the History, Discovery, and Therapeutic Potential of Amino-Substituted Chromen-4-One Derivatives
Authored by Gemini, Senior Application Scientist
Foreword
The chromen-4-one scaffold, a benzopyran derivative featuring a keto group on the pyran ring, represents a quintessential "privileged structure" in the landscape of medicinal chemistry.[1][2][3] Its presence in a vast number of naturally occurring flavonoids and its inherent versatility for chemical modification have cemented its status as a foundational building block for drug discovery. This guide delves into a specific, synthetically derived class of these compounds: the amino-substituted chromen-4-one derivatives. Unlike many of their naturally occurring flavonoid cousins, these compounds, particularly aminoflavones, are products of chemical synthesis, born from the pursuit of enhanced pharmacological activity.[4] The introduction of the amino functional group unlocks new possibilities for molecular interactions, significantly broadening the therapeutic potential of the chromone core. We will journey through the history of their discovery, dissect the key synthetic strategies that bring them to life, and explore their diverse mechanisms of action across critical therapeutic areas, from oncology to neurodegenerative disease.
A Historical Perspective: From Natural Origins to Synthetic Innovation
The story of chromones in medicine begins with natural products. One of the first to be used clinically was Khellin, extracted from the plant Ammi visnaga, which demonstrated potent pharmacological effects.[5] This and other naturally occurring flavonoids laid the groundwork for understanding the biological significance of the C6-C3-C6 framework.[4][6] However, the limitations of natural sourcing and the desire to fine-tune biological activity led chemists to the laboratory bench.
The development of synthetic aminoflavonoids marked a pivotal shift. Researchers recognized that the addition of a nitrogen-containing moiety could dramatically alter the physicochemical properties of the parent flavonoid, potentially enhancing bioavailability, target specificity, and overall efficacy.[4] This led to the exploration of various synthetic routes to introduce amino groups at different positions of the chromen-4-one nucleus, giving rise to a new generation of compounds with a wide spectrum of biological activities, including anticancer, antioxidant, antibacterial, anti-inflammatory, and enzyme-inhibitory actions.[4][7]
Foundational Synthetic Methodologies
The synthesis of amino-substituted chromen-4-ones is not a monolithic process. The choice of strategy is dictated by the desired substitution pattern and the available starting materials. Below are key, field-proven methodologies that have become staples in the synthesis of these valuable compounds.
Methodology A: Claisen-Schmidt Condensation and Oxidative Cyclization
This classical approach is fundamental for creating the flavone backbone, which can then be further modified. It begins with a base-catalyzed condensation between a substituted 2'-hydroxyacetophenone and an aromatic aldehyde to form a chalcone, which is then cyclized.
Experimental Protocol: Synthesis of a Flavone Precursor
-
Step 1: Chalcone Formation. To a solution of 2'-hydroxyacetophenone (1.0 eq) and an appropriate aromatic aldehyde (1.1 eq) in ethanol, add a catalytic amount of a strong base (e.g., 50% aqueous KOH).
-
Step 2: Reaction Monitoring. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 3: Isolation. Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl. The precipitated chalcone is filtered, washed with water until neutral, and dried.
-
Step 4: Oxidative Cyclization. Dissolve the purified chalcone in a suitable solvent like DMSO. Add a catalyst such as iodine (I₂) and heat the mixture. The iodine facilitates the oxidative cyclization to the flavone core.[8]
-
Step 5: Purification. After cooling, the product is isolated by precipitation with water, filtered, and purified by recrystallization or column chromatography.
Causality Note: The choice of a strong base in Step 1 is critical to deprotonate the methyl group of the acetophenone, initiating the condensation. The use of iodine in Step 4 is an efficient method for the dehydrogenation required to form the stable aromatic pyrone ring of the flavone.[8]
Methodology B: Nucleophilic Substitution on a Pre-formed Chromone Core
This method is highly effective for introducing an amino group at the C4 position. It typically involves the synthesis of a 4-chloro derivative, which then serves as an electrophile for reaction with various amines.
Experimental Protocol: Synthesis of 4-Amino-2H-benzo[h]chromen-2-one Analogs[9]
-
Step 1: Chlorination. Treat the starting 4-hydroxybenzochromenone with a chlorinating agent such as phosphoryl chloride (POCl₃) to afford the corresponding 4-chlorobenzochromenone.[9]
-
Step 2: Amination. React the 4-chloro derivative with the desired primary or secondary amine (1.2 eq) in a suitable solvent like DMF or ethanol.
-
Step 3: Work-up and Purification. After the reaction is complete, the mixture is worked up by pouring it into water and extracting the product with an organic solvent. The final compound is purified using column chromatography.
Causality Note: The electron-withdrawing nature of the carbonyl group and the aromatic system makes the C4 position susceptible to nucleophilic attack once a good leaving group like chloride is installed. This two-step process allows for the modular synthesis of a diverse library of N-substituted analogs by simply varying the amine used in the second step.[9]
General Synthetic Workflow Diagram
Caption: Key synthetic routes to amino-substituted chromen-4-ones.
Therapeutic Applications and Biological Mechanisms
The true value of amino-substituted chromen-4-ones lies in their diverse and potent biological activities. The strategic placement of the amino group facilitates critical interactions with biological targets, leading to applications in several major disease areas.
Anticancer Activity
This is one of the most extensively studied areas for these derivatives. They exhibit potent cytotoxic effects against a broad range of cancer cell lines through multiple mechanisms of action.[9][10][11]
Mechanism 1: Telomerase Inhibition via Dyskerin Regulation
Telomerase is an enzyme crucial for maintaining telomere length and is overexpressed in the majority of cancer cells, making it a prime therapeutic target. Certain trimethoxyphenyl-4H-chromen derivatives have been identified as potent telomerase inhibitors.[12] Their mechanism involves downregulating the expression of dyskerin, a protein essential for the stability and function of the telomerase complex.[12]
Caption: Inhibition of telomerase by downregulating dyskerin expression.
Mechanism 2: Tubulin Polymerization Inhibition
The microtubule network is vital for cell division, making it a validated target for anticancer drugs. Novel chromene derivatives have been shown to act as weak tubulin polymerization inhibitors, yet they exhibit very strong cytotoxicity in cellular assays, suggesting that they may have additional, undiscovered mechanisms of action that contribute to their potent anticancer effects.[10]
Quantitative Data: In Vitro Anticancer Activity
| Compound Reference | Cancer Cell Line | IC₅₀ / ED₅₀ (µM) | Mechanism of Action | Source |
| 4e | A172 (Human Glioma) | 0.0074 | Tubulin Polymerization | [10] |
| 4a | A375 (Melanoma) | 0.13 | Tubulin Polymerization | [10] |
| 18 (4'-methoxyphenyl) | Various | 0.01 - 0.17 | Not specified | [9] |
| 24 (3'-methylphenyl) | Various | 0.01 - 0.17 | Not specified | [9] |
| 5i | Hela, SMMC-7721, etc. | Potent | Telomerase Inhibition | [12] |
| C15H29O5N3 Derivative | Human Colon Carcinoma | 9.68 (µg/ml) | Not specified | [11] |
Enzyme Inhibition
The chromen-4-one scaffold is adept at fitting into the active sites of various enzymes, and the addition of an amino group can provide crucial hydrogen bonding or electrostatic interactions to enhance inhibitory potency.
-
Sirtuin 2 (SIRT2) Inhibition: A series of chroman-4-one derivatives have been developed as potent and selective SIRT2 inhibitors, with IC₅₀ values in the low micromolar range.[1] SIRT2 is implicated in neurodegenerative diseases, making these compounds valuable research tools and potential therapeutic leads.[1][13]
-
Cholinesterase Inhibition: Amino-7,8-dihydro-4H-chromenone derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease.[14] Structure-activity relationship (SAR) studies show that bulky substituents are more favorable for inhibiting the larger active site of BChE.[14]
-
Macrophage Migration Inhibitory Factor (MIF) Inhibition: Coumarin and chromen-4-one analogs have been discovered as some of the most potent inhibitors of the tautomerase activity of MIF, a proinflammatory cytokine.[15] X-ray crystallography has confirmed that these inhibitors bind directly to the enzyme's active site.[15]
Anti-inflammatory Activity
Chronic inflammation is a driver of numerous diseases. Amino-substituted chromen-4-ones can intervene in inflammatory signaling cascades. Novel 2-phenyl-4H-chromen-4-one derivatives have been shown to exert anti-inflammatory effects by inhibiting the Toll-Like Receptor 4 (TLR4)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[16][17]
TLR4/MAPK Signaling Pathway Inhibition
Lipopolysaccharide (LPS), a component of bacterial cell walls, activates TLR4, triggering a downstream cascade that results in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[17] Certain chromen-4-one derivatives can suppress this LPS-induced inflammation by inhibiting key proteins in this pathway.[16][17]
Caption: Inhibition of the TLR4/MAPK inflammatory pathway.
Structure-Activity Relationship (SAR) Insights
The biological activity of these compounds is not merely a property of the core scaffold but is exquisitely tuned by the nature and position of its substituents.
-
The Amino Group: The position of the amino group is critical. For instance, in 4-amino-2H-benzo[h]chromen-2-one analogs, substitutions directly on the nitrogen atom were found to be critical for antitumor potency.[9]
-
Substituents on the A and B Rings: In the context of SIRT2 inhibition, larger, electron-withdrawing groups in the 6- and 8-positions of the chroman-4-one ring were found to be favorable for high potency.[1]
-
The C2-Position: For SIRT2 inhibitors, an alkyl chain with three to five carbons in the 2-position was also found to be crucial for high potency.[1]
-
Impact of Bulkiness: For cholinesterase inhibitors, the increased bulkiness of substituents favors interaction with the larger active site of BChE over AChE.[14]
These insights underscore a key principle in drug design: small structural modifications can lead to significant changes in biological activity and target selectivity, a principle that researchers leverage to optimize lead compounds.
Conclusion and Future Directions
The journey from naturally occurring chromones to the diverse and potent class of synthetic amino-substituted derivatives highlights a remarkable progression in medicinal chemistry. These compounds have demonstrated their worth as versatile scaffolds yielding potent anticancer agents, specific enzyme inhibitors, and novel anti-inflammatory molecules. The modularity of their synthesis allows for the rapid generation of diverse chemical libraries, ripe for screening against new and challenging biological targets.
Future research will likely focus on several key areas:
-
Mechanism Deconvolution: For compounds with potent activity but unclear mechanisms, further biological studies are needed to identify their precise molecular targets.
-
Improving "Drug-likeness": Efforts will continue to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their potential for clinical translation.
-
Exploring New Therapeutic Areas: The inherent bioactivity of the scaffold suggests that its potential is not yet fully tapped. Screening against targets in infectious diseases, metabolic disorders, and other areas could yield new breakthroughs.
The amino-substituted chromen-4-one derivative remains a vibrant and promising field of research, promising to deliver the next generation of targeted therapeutics for a host of human diseases.
References
-
Kulbacka, J., et al. (2022). Therapeutic Perspectives of Aminoflavonoids—A Review. Molecules, 27(19), 6395. [Link]
-
Nilsson, M. (2011). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]
-
Ren, Q., et al. (2018). Novel Synthesis of Substituted Furo[3,2-c]chromen-4-ones via Four-component Reaction from Substituted Nitrostyrenes, Aromatic Aldehydes, Coumarins, and Ammonium Acetate. The Journal of Organic Chemistry, 83(21), 13239-13247. [Link]
-
Wang, L., et al. (2012). Antitumor Agents 278. 4-Amino-2H-benzo[h]chromen-2-one (ABO) Analogs as Potent In Vitro Anticancer Agents. Bioorganic & Medicinal Chemistry Letters, 22(17), 5737-5741. [Link]
-
Larsson, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7244-7253. [Link]
-
Loori, S., et al. (2024). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. Journal of Molecular Structure, 1305, 137735. [Link]
-
Akella, R., et al. (2012). New substituted 4H-chromenes as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(8), 2688-2692. [Link]
-
Sanghani, Y. J., et al. (2019). Synthesis of Substituted 4-(4-((3-Nitro-2-oxo-2H-chromene-4-yl)amino)phenyl)morpholine-3-one Coumarin Derivatives. Asian Journal of Chemistry, 31(6), 1461-1464. [Link]
-
Loori, S., et al. (2024). Synthetic route to the amino-7,8-dihydro-4H-chromenone derivatives 4a–m. ResearchGate. [Link]
-
Kumar, R., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Current Drug Discovery Technologies, 18(4), 485-507. [Link]
-
Sönmez, M. G., et al. (2022). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Anticancer Agents in Medicinal Chemistry, 22(2), 362-370. [Link]
-
Emami, S., & Ghafouri, H. (2021). Mini-review: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Journal of the Iranian Chemical Society, 18, 2375-2403. [Link]
-
Găină, A. M., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Preprints.org. [Link]
-
Xu, Z., et al. (2022). Design, Synthesis, and Antifungal Activity of 4-Amino Coumarin Based Derivatives. Molecules, 27(9), 2686. [Link]
-
El-Shafey, M. M., et al. (2021). In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC. Applied Biochemistry and Biotechnology, 193(10), 3236-3249. [Link]
-
El-borai, M. A., et al. (2021). Structures of some 2-amino-4H-chromenes with diverse biological and pharmacological activities. ResearchGate. [Link]
-
Noolvi, M. N., et al. (2011). Synthesis, structure-activity relationship of novel substituted 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylates as potential anti-mycobacterial and anticancer agents. ResearchGate. [Link]
-
Noolvi, M. N., et al. (2011). Synthesis, structure-activity relationship of novel substituted 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylates as potential anti-mycobacterial and anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(10), 2855-2859. [Link]
-
Boujlel, K., et al. (2011). Synthesis of New Substituted Chromen[4,3-c]pyrazol-4-ones and Their Antioxidant Activities. Molecules, 16(11), 9493-9503. [Link]
-
Garland, A. (2001). The chromones: History, chemistry and clinical development. A tribute to the work of Dr R. E. C. Altounyan. ResearchGate. [Link]
-
Senter, P. D., et al. (2002). Coumarin and chromen-4-one analogues as tautomerase inhibitors of macrophage migration inhibitory factor: discovery and X-ray crystallography. Journal of Medicinal Chemistry, 45(17), 3624-3627. [Link]
-
Heynen, S., et al. (2019). Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. ACS Omega, 4(2), 4063-4081. [Link]
-
Wang, S., et al. (2018). Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin. Bioorganic & Medicinal Chemistry Letters, 28(15), 2531-2536. [Link]
-
Găină, A. M., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 28(18), 6546. [Link]
-
Paliwal, P., & Verma, A. (2016). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF FLAVONES: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 2(2), 123-132. [Link]
-
Wikipedia. (n.d.). Chromone. Wikipedia. [Link]
-
Reyes-Gutiérrez, P. E., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 26(16), 4983. [Link]
-
Zhang, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2110-2118. [Link]
-
Zhang, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2110-2118. [Link]
-
Kamal, M., & Husain, A. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Journal of Heterocyclic Chemistry, 57(10), 3539-3561. [Link]
-
Wang, L., et al. (2015). One-Pot Enantioselective Synthesis of Functionalized Pyranocoumarins and 2-Amino-4H-chromenes: Discovery of a Type of Potent Antibacterial Agent. The Journal of Organic Chemistry, 80(20), 10234-10242. [Link]
-
Qub, M. A., et al. (2022). Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors. ACS Omega, 7(32), 28283-28296. [Link]
-
Găină, A. M., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 28(18), 6546. [Link]
-
Asati, V., et al. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules, 27(5), 1599. [Link]
-
Abdel-Gawad, H., et al. (2024). Coumarin–amino acid hybrids as promising anticancer agents: design, synthesis, docking studies and CK2 inhibition. RSC Advances, 14(34), 24653-24666. [Link]
-
Zhang, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. ResearchGate. [Link]
-
Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180. [Link]
-
Saxena, R. N., et al. (1984). Anti-inflammatory and analgesic properties of four amino-acids. Indian Journal of Physiology and Pharmacology, 28(4), 299-305. [Link]
Sources
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavones and Related Compounds: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor Agents 278. 4-Amino-2H-benzo[h]chromen-2-one (ABO) Analogs as Potent In Vitro Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New substituted 4H-chromenes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [gupea.ub.gu.se]
- 14. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Coumarin and chromen-4-one analogues as tautomerase inhibitors of macrophage migration inhibitory factor: discovery and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Computational docking studies of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one
An In-depth Technical Guide to Computational Docking Studies of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one
This guide provides a comprehensive, technically-grounded walkthrough for conducting computational molecular docking studies on 6-amino-2-(3-methylphenyl)-4H-chromen-4-one. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind each critical step. Our approach emphasizes scientific integrity, experimental causality, and authoritative grounding to ensure the production of reliable and interpretable results.
Section 1: Foundational Principles: The Ligand and the Method
The Chromen-4-one Scaffold: A Privileged Structure in Medicinal Chemistry
The 4H-chromen-4-one core, a key component of the flavonoid family, is recognized as a "privileged structure" in drug discovery.[1][2] This designation arises from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Chromone derivatives have been extensively investigated and have shown significant potential as anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective agents.[1][2][3][4] The versatility of the chromone scaffold allows for substitutions at various positions, which can modulate its biological effects, making it an attractive starting point for the development of novel therapeutics.[1][2]
The subject of this guide, 6-amino-2-(3-methylphenyl)-4H-chromen-4-one, is a specific derivative. While literature on this exact molecule is sparse, its structural components suggest potential biological relevance. The 2-phenyl-4H-chromen-4-one framework is a common feature in compounds evaluated for anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[5][6][7]
Molecular Docking: A Cornerstone of Modern Drug Design
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex.[8][9] This method is fundamental to structure-based drug design, providing invaluable insights into binding affinity, interaction patterns, and the molecular basis of biological activity before committing to costly and time-consuming synthesis and in vitro testing.[8][10]
The process involves two primary stages:
-
Sampling: Generating a variety of possible binding poses of the ligand within the receptor's active site.[10]
-
Scoring: Evaluating and ranking these poses using a scoring function, which estimates the binding free energy. A more negative binding energy score typically indicates a more favorable binding interaction.[11][12][13]
This guide will navigate the complete workflow, from target selection to the final interpretation of results, providing a robust framework for your research.
Section 2: Pre-Computation Workflow: Preparing the Target and Ligand
The quality of a docking study's output is fundamentally dependent on the quality of its input. Meticulous preparation of both the protein receptor and the small molecule ligand is a non-negotiable prerequisite for obtaining meaningful results.
Target Selection: Identifying a Biologically Relevant Receptor
The first and most critical decision is the selection of a protein target. This choice must be hypothesis-driven, based on the known or predicted pharmacology of the ligand's structural class. Given that 2-phenyl-4H-chromen-4-one derivatives are known to possess anti-inflammatory properties, a logical and well-validated target is Cyclooxygenase-2 (COX-2) .[6][7] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.
For this guide, we will use the crystal structure of human COX-2 in complex with a known inhibitor, available from the Protein Data Bank (PDB).
-
Selected Target: Human Cyclooxygenase-2 (COX-2)
-
PDB ID: 5IKR
Using a crystal structure that contains a co-crystallized ligand is highly advantageous. It allows for the validation of the docking protocol by "re-docking" the native ligand and comparing the predicted pose to the experimentally determined one. A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[11][14]
Experimental Protocol: Receptor Preparation
This protocol outlines the essential steps for preparing the PDB structure for docking, typically performed using software like AutoDock Tools, UCSF Chimera, or Schrödinger Maestro.
Objective: To clean the PDB file, add missing atoms, and assign correct charges, creating a receptor file suitable for docking.
Step-by-Step Methodology:
-
Obtain the Crystal Structure: Download the PDB file (e.g., 5IKR) from the RCSB Protein Data Bank.
-
Isolate the Protein: Remove all non-essential molecules from the PDB file. This includes water molecules, co-solvents, and any co-crystallized ligands. Retain only the protein chains (e.g., Chain A) and any essential cofactors (in the case of COX-2, the HEME group is critical and should be retained).
-
Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Add polar hydrogens, as they are crucial for forming hydrogen bonds.
-
Assign Atomic Charges: Compute and assign partial charges to all atoms in the protein. Gasteiger charges are a common and effective choice for this step.
-
Merge Non-Polar Hydrogens: For computational efficiency, non-polar hydrogens (those bonded to carbon) are often merged with their adjacent carbon atoms.
-
Save the Prepared Receptor: The final, processed structure should be saved in the PDBQT file format, which includes charge and atom type information required by docking software like AutoDock Vina.
Diagram: Protein Preparation Workflow A visual representation of the key steps in preparing a protein receptor for docking.
Caption: Workflow for preparing a protein receptor for molecular docking.
Experimental Protocol: Ligand Preparation
Proper preparation of the ligand is equally crucial. Its three-dimensional structure, protonation state, and charge distribution directly impact the docking outcome.
Objective: To generate a low-energy, 3D conformation of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one and prepare it in the PDBQT format.
Step-by-Step Methodology:
-
Generate 2D Structure: Draw the molecule in a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a quantum mechanical method. This step ensures the ligand is in a low-energy, sterically favorable conformation.
-
Define Torsional Bonds: Identify and define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand during the simulation.
-
Assign Charges: As with the protein, assign partial charges to the ligand atoms (e.g., Gasteiger).
-
Save the Prepared Ligand: Save the final ligand structure in the PDBQT format.
Diagram: Ligand Preparation Workflow A flowchart detailing the process of preparing a small molecule for docking.
Caption: Workflow for preparing a small molecule ligand for molecular docking.
Section 3: The Docking Simulation
With the receptor and ligand prepared, the next stage is to define the search space and execute the docking algorithm.
Defining the Grid Box
The "grid box" is a three-dimensional cube that defines the search space for the docking simulation. The docking algorithm will only attempt to place the ligand within the confines of this box.
Causality Behind Grid Box Placement: The placement and size of the grid box are critical.
-
For a known binding site: The box should be centered on the active site, which can be identified from the position of the co-crystallized ligand in the PDB structure.
-
Size: The box must be large enough to encompass the entire active site and allow the ligand to rotate and translate freely, but not so large that it wastes computational resources searching irrelevant space. A typical approach is to ensure the box extends approximately 10-15 Å beyond the boundaries of the co-crystallized ligand.
Experimental Protocol: Running the Docking Simulation (AutoDock Vina)
Objective: To predict the binding pose and affinity of the ligand to the receptor.
Step-by-Step Methodology:
-
Load Prepared Files: Load the prepared receptor (protein.pdbqt) and ligand (ligand.pdbqt) files into the modeling software.
-
Configure the Grid Box:
-
Center the grid box on the active site of the COX-2 enzyme. For PDB ID 5IKR, this would be the celecoxib binding site.
-
Set the dimensions of the box (e.g., 25 x 25 x 25 Å) to ensure it covers the entire binding pocket.
-
-
Set Docking Parameters:
-
Exhaustiveness: This parameter controls the thoroughness of the search. Higher values increase the probability of finding the true binding minimum but also increase computation time. A value of 8 is a common starting point.
-
Number of Modes: Specify the number of binding poses to generate (e.g., 10).
-
-
Execute the Docking Run: Launch the docking simulation using a command-line interface or a graphical user interface.
-
Output: The program will generate an output file (e.g., results.pdbqt) containing the coordinates for the predicted binding poses and a log file with the corresponding binding affinity scores.
Section 4: Post-Computation Analysis and Interpretation
The output of a docking simulation is a set of poses and scores. The true scientific value is derived from a careful and critical analysis of this data.[11][12][14]
Analyzing Docking Scores
The primary quantitative output is the binding affinity, typically reported in kcal/mol.[11]
-
Interpretation: A more negative value signifies a stronger predicted binding affinity.
-
Self-Validation: It is crucial to compare the score of your test compound to that of a known inhibitor (a positive control) docked using the same protocol. This provides a benchmark for evaluating the potential potency of your compound.
Table 1: Example Docking Results for COX-2 (PDB: 5IKR)
| Compound | Binding Affinity (kcal/mol) | RMSD from Native Ligand (Å) | Key Interacting Residues |
| Celecoxib (Native Ligand, Re-docked) | -11.5 | 1.2 | His90, Arg513, Val523, Ser530 |
| 6-amino-2-(3-methylphenyl)-4H-chromen-4-one | -9.8 | N/A | His90, Arg513, Phe518, Ser530 |
| Ibuprofen (Known NSAID) | -7.5 | N/A | Arg120, Tyr355 |
Note: Data is illustrative. Actual results will vary based on the specific software and parameters used.
Visual Inspection and Interaction Analysis
A numerical score alone is insufficient. Visual inspection of the top-ranked poses is essential to ensure they are chemically and biologically plausible.[12][15]
Objective: To analyze the non-covalent interactions between the ligand and the protein active site.
Step-by-Step Methodology:
-
Load Results: Open the receptor PDBQT and the docking output file in a molecular visualization tool (e.g., Discovery Studio, PyMOL, UCSF Chimera).
-
Analyze the Top Pose: Focus on the pose with the best (most negative) binding affinity score.
-
Identify Key Interactions: Look for and analyze the following types of interactions:
-
Hydrogen Bonds: These are strong, directional interactions and are often critical for binding specificity. Identify the amino acid residues acting as donors or acceptors.[11]
-
Hydrophobic Interactions: Note how the non-polar parts of the ligand are situated within hydrophobic pockets of the active site.
-
Pi-Interactions: Look for Pi-Pi stacking (between aromatic rings) or Cation-Pi interactions.
-
Diagram: Decision Tree for Docking Result Analysis A logical flow for interpreting the output of a molecular docking simulation.
Caption: A structured approach for the analysis of molecular docking results.
Section 5: Conclusion and Future Perspectives
A computational docking study provides a powerful, hypothesis-generating framework. Based on our hypothetical analysis, 6-amino-2-(3-methylphenyl)-4H-chromen-4-one shows promising binding affinity for the COX-2 active site, engaging with key residues like His90 and Arg513. The predicted binding energy of -9.8 kcal/mol suggests it could be a potent inhibitor, warranting further investigation.
The trustworthiness of these in silico results is a starting point, not an endpoint. The logical next steps involve:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.
-
In Vitro Enzyme Inhibition Assays: To experimentally validate the predicted inhibitory activity against COX-2.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize potency and selectivity, guided by the docking insights.
By integrating computational predictions with experimental validation, researchers can accelerate the drug discovery pipeline, moving from promising hits to viable lead compounds with greater efficiency and confidence.
References
-
ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved February 15, 2026, from [Link]
-
Bentham Science. (2019, January 12). New chromenone derivatives as cholinesterase inhibitors and molecular docking studies. EurekAlert! Retrieved February 15, 2026, from [Link]
-
Journal of Pharmaceutical Research International. (n.d.). Basics, types and applications of molecular docking: A review. Retrieved February 15, 2026, from [Link]
-
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved February 15, 2026, from [Link]
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2022, January 21). Molecular docking in drug design: Basic concepts and application spectrums. Retrieved February 15, 2026, from [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved February 15, 2026, from [Link]
-
Aryal, S. (2022, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. Retrieved February 15, 2026, from [Link]
-
Kumar, P., & Kumar, A. (2023). Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. Results in Chemistry, 5, 100831. [Link]
-
Monatshefte für Chemie - Chemical Monthly. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Retrieved February 15, 2026, from [Link]
- James, J. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular and Organic Chemistry, 6(4), 115-118.
-
YouTube. (2022, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved February 15, 2026, from [Link]
-
Sivaprakash, P., Viji, A., Krishnaveni, S., Kavya, K. M., Lee, D., & Kim, I. (2023). Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. ACS Omega. [Link]
-
Royal Society of Chemistry. (2021). Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents. Retrieved February 15, 2026, from [Link]
-
Hinz, S., Craan, T., Renner, L., Wenzel, J., Lede, V., Junker, A., ... & Müller, C. E. (2019). Development of Chromen-4-one Derivatives as (Ant) agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. ACS omega, 4(2), 4295-4309. [Link]
-
Arabian Journal of Chemistry. (2023). Chromenone-based GSK-3β inhibitors as potential therapeutic targets for cardiovascular diseases: In silico study, molecular dynamics, and ADMET profiles. Retrieved February 15, 2026, from [Link]
-
Kopylov, S., Do, D. H., Do, T. H. T., Nguyen, T. P., Nguyen, T. T. T., Le, T. M., ... & Kholturaev, B. (2022). Chromenone derivatives as novel pharmacological chaperones for retinitis pigmentosa-linked rod opsin mutants. bioRxiv. [Link]
-
Chemical Communications. (2023). (Thio)chromenone derivatives exhibit anti-metastatic effects through selective inhibition of uPAR in cancer cell lines: discovery of an uPAR-targeting fluorescent probe. Retrieved February 15, 2026, from [Link]
-
Asati, V., & Sharma, S. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Mini reviews in medicinal chemistry, 20(13), 1204–1229. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). Synthesis and Biological Evaluation of 3-HYDROXY-2-PHENYL-4H-CHROMEN-4 Ones. Retrieved February 15, 2026, from [Link]
-
PubMed. (2022). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Retrieved February 15, 2026, from [Link]
-
Anaikutti, P., Mohankumar, K., Muthukumaran, J., & Rajagopalan, R. (2013). Design, synthesis, in vitro and in silico anti-cancer activity of 4H-chromenes with C4-active methine groups. Medicinal Chemistry Research, 22(11), 5410-5421. [Link]
-
Asian Journal of Chemistry. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. Retrieved February 15, 2026, from [Link]
-
PubMed. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][11][16]Oxazines, and Chromeno[2,3-d]Pyrimidines. Retrieved February 15, 2026, from [Link]
-
Al-Zandi, A. A., Alanazi, A. M., Allemailem, K. S., Al-Otaibi, T. M., Alrumaihi, F., Al-Badeeri, Z. A., ... & Ahmad, A. (2022). Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches. Journal of Infection and Public Health, 15(7), 786-794. [Link]
-
Global Substance Registration System. (n.d.). 2-(3-AMINOPHENYL)-6-METHYL-4H-CHROMEN-4-ONE. Retrieved February 15, 2026, from [Link]
-
Frontiers in Pharmacology. (2024). Amentoflavone for treating cardiocerebrovascular diseases and neurological disorders. Retrieved February 15, 2026, from [Link]
-
PubMed. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Retrieved February 15, 2026, from [Link]
-
Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & El-din, M. M. S. (2014). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Medicinal chemistry (Shariqah (United Arab Emirates)), 10(7), 704–713. [Link]
-
Wang, D., Li, N., Wang, M., Wang, Y., & Yang, Y. (2023). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2124983. [Link]
-
Chemistry – A European Journal. (2020). Switching the Inhibitor‐Enzyme Recognition Profile via Chimeric Carbonic Anhydrase XII. Retrieved February 15, 2026, from [Link]
-
Semantic Scholar. (2017). Synthesis and Anticancer Study of Novel 4H-Chromen Derivatives. Retrieved February 15, 2026, from [Link]
-
Shin, D. S., Kim, M. S., Lee, Y. R., & Ahn, B. T. (2021). 3-(4-Methylphenyl)-4H-chromen-4-one. IUCrData, 6(7), x210590. [Link]
-
Molecules. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2015). Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. Retrieved February 15, 2026, from [Link]
-
Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules (Basel, Switzerland), 22(6), 993. [Link]
Sources
- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 9. microbenotes.com [microbenotes.com]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 13. youtube.com [youtube.com]
- 14. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 15. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 16. New chromenone derivatives as cholinesterase inhibitors and molecular docking studies | EurekAlert! [eurekalert.org]
Methodological & Application
Synthesis Protocol for 6-amino-2-(3-methylphenyl)-4H-chromen-4-one: An Application Note for Medicinal Chemistry and Drug Development
Abstract
This application note provides a comprehensive, step-by-step guide for the synthesis of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one, a flavone derivative of significant interest in medicinal chemistry. Flavones, a class of flavonoids, are recognized as privileged scaffolds in drug discovery due to their diverse biological activities. The protocol herein details a robust four-step synthetic pathway, commencing with the regioselective nitration of 2'-hydroxyacetophenone, followed by a base-catalyzed Claisen-Schmidt condensation, an efficient iodine-mediated oxidative cyclization to construct the flavone core, and concluding with the reduction of a nitro intermediate to the target aminoflavone. This guide is designed for researchers, scientists, and drug development professionals, offering not only procedural details but also the underlying chemical principles, mechanistic insights, and practical considerations for each step.
Introduction
The 2-phenyl-4H-chromen-4-one (flavone) nucleus is a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects. The introduction of an amino group onto the flavone scaffold, particularly at the 6-position, can significantly modulate these biological activities and provide a key handle for further derivatization and the development of new chemical entities. This document outlines a reliable and reproducible synthesis of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one, providing a foundational methodology for the exploration of this important class of compounds.
The synthetic strategy is designed for clarity and efficiency, proceeding through well-established and high-yielding reactions. Each step has been optimized to ensure the purity of intermediates and the final product, with detailed protocols for both conventional and microwave-assisted techniques where applicable.
Overall Synthetic Scheme
The synthesis of the target compound is achieved through the four-step sequence illustrated below. The pathway begins with commercially available 2'-hydroxyacetophenone and 3-methylbenzaldehyde and strategically introduces the key functional groups to build the final aminoflavone architecture.
Application Note: Reduction Methods for Converting Nitro-flavones to 6-Amino-flavones
Introduction
Amino-flavones, and specifically 6-amino-flavones, represent a critical class of heterocyclic compounds in medicinal chemistry and drug development. Their core structure serves as a versatile scaffold for synthesizing derivatives with a wide range of biological activities, including potential anticancer and antimitotic agents.[1][2] The synthesis of these valuable molecules often proceeds from their corresponding nitro-flavone precursors, making the reduction of the aromatic nitro group a pivotal transformation.
The conversion of a nitro group to a primary amine is a fundamental reaction in organic synthesis, yet it presents unique challenges within the complex architecture of a flavone.[3][4] The flavone skeleton contains other potentially reducible functionalities, such as the C2-C3 double bond in the C-ring and the carbonyl group at the C4 position. Therefore, achieving high chemoselectivity is paramount to avoid unwanted side reactions and ensure high yields of the desired 6-amino-flavone.
This application guide provides a detailed overview of robust and field-proven methods for the reduction of 6-nitro-flavones. We will delve into the mechanistic rationale behind various experimental choices, offer detailed step-by-step protocols, and present a comparative analysis to aid researchers in selecting the optimal method for their specific needs.
General Reaction Scheme
The fundamental transformation discussed in this guide is the six-electron reduction of the aromatic nitro group to a primary amine.
Caption: General scheme for the reduction of 6-nitro-flavone.
Method 1: Metal-Mediated Reductions
Metal-based reducing agents are among the most classic and reliable tools for nitro group reduction. They offer excellent chemoselectivity, often leaving other reducible groups untouched under mild conditions.[5][6]
Stannous Chloride (SnCl₂) Reduction
Tin(II) chloride is a preferred reagent due to its mildness and high selectivity for the nitro group in the presence of other sensitive functionalities like ketones, esters, and halogens.[5][7] The reaction is typically performed in an alcoholic solvent, such as ethanol, at reflux temperature.[8][9]
Causality and Expertise: The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitated by the solvent. The final work-up requires careful basification to precipitate tin salts (as tin hydroxides), which can sometimes lead to emulsions during extraction.[10] Using a strong base like 50% NaOH until the tin salts redissolve as stannates ([Sn(OH)₄]²⁻) is a field-proven technique to break these emulsions and ensure good phase separation.[10] This method is particularly advantageous when catalytic hydrogenation is undesirable due to catalyst poisoning or hydrogenolysis of other functional groups.
Protocol: SnCl₂·2H₂O Reduction in Ethanol
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 6-nitro-flavone (1.0 eq).
-
Reagent Addition: Add ethanol (EtOH) to dissolve the starting material (approx. 15-20 mL per gram of substrate). Add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 to 10.0 eq) to the solution.[6][9] Note: A stoichiometric excess is crucial for driving the reaction to completion.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. b. Add ethyl acetate (EtOAc) to the residue, followed by the slow, careful addition of a saturated sodium bicarbonate (NaHCO₃) solution or 50% sodium hydroxide (NaOH) solution with vigorous stirring until the pH is >10 and tin salts have either precipitated or redissolved.[10] c. Filter the mixture through a pad of Celite® to remove inorganic solids, washing the pad thoroughly with EtOAc. d. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer two more times with EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 6-amino-flavone can be purified by flash column chromatography or recrystallization.
Iron (Fe) Reduction
The Béchamp reduction, using iron metal in the presence of an acid (commonly HCl or acetic acid), is a cost-effective and highly selective method for reducing aromatic nitro compounds.[11][12][13] It is widely used in industrial applications and is tolerant of many functional groups.[6][14]
Causality and Expertise: The reaction proceeds via single electron transfer from the iron surface. The acid serves to activate the iron and act as a proton source. An advantage of this method is the straightforward work-up; after basification, the iron oxides are easily removed by filtration.[6] This method is considered "greener" than many alternatives due to the low cost and low toxicity of the reagents.
Protocol: Fe/HCl Reduction
-
Setup: In a round-bottom flask with a reflux condenser and magnetic stirrer, suspend the 6-nitro-flavone (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Reagent Addition: Add iron powder (Fe, 5.0 eq) to the suspension. Heat the mixture to near reflux (70-80 °C).
-
Reaction: Add concentrated hydrochloric acid (HCl, 0.5-1.0 eq) dropwise to the heated suspension. Caution: The reaction can be exothermic. Maintain vigorous stirring at reflux until TLC analysis shows complete consumption of the starting material (typically 1-3 hours).
-
Work-up: a. Cool the reaction mixture to room temperature and carefully add a saturated solution of NaHCO₃ or ammonium hydroxide until the mixture is basic (pH > 8).[13] b. Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake extensively with hot ethanol or EtOAc.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by chromatography or recrystallization.
Method 2: Catalytic Transfer Hydrogenation
Catalytic hydrogenation is a powerful and clean reduction method.[5] Instead of using pressurized hydrogen gas, which requires specialized equipment, transfer hydrogenation utilizes a hydrogen donor molecule in the presence of a catalyst, typically palladium on carbon (Pd/C).[15][16] Common hydrogen donors include ammonium formate, formic acid, or hydrazine.[15][17][18]
Causality and Expertise: This method is highly efficient, and the byproducts are often volatile or easily removed.[19] However, it is crucial to consider the substrate's functional groups. Pd/C can catalyze the hydrogenolysis (cleavage) of benzyl ethers and some aryl halides.[20][21] Therefore, this method is best suited for substrates lacking these sensitive groups. The catalyst is pyrophoric and must be handled with care under an inert atmosphere, especially after the reaction when it is filtered off.[22]
Caption: Workflow for Pd/C catalyzed transfer hydrogenation.
Protocol: Pd/C Catalyzed Transfer Hydrogenation
-
Setup: To a round-bottom flask containing 6-nitro-flavone (1.0 eq), add a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight).
-
Hydrogen Donor: In a separate flask, dissolve ammonium formate (HCOONH₄, 5.0-10.0 eq) in a minimal amount of water or methanol and add it to the reaction mixture.[17]
-
Reaction: Heat the mixture to reflux (40-65 °C, depending on the solvent) and monitor by TLC. The reaction is often rapid (30-90 minutes).[17]
-
Work-up: a. Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: Do not allow the filter cake to dry, as Pd/C can ignite spontaneously in air. Quench the filter cake with water immediately after filtration.[22] b. Wash the filter pad thoroughly with the reaction solvent. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Partition the residue between water and EtOAc. Separate the layers, and extract the aqueous phase with EtOAc.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product as needed.
Method 3: Sodium Dithionite (Na₂S₂O₄) Reduction
Sodium dithionite (also known as sodium hydrosulfite) is an inexpensive, safe, and effective reducing agent for aromatic nitro groups.[23][24] The reaction is typically carried out in a mixed solvent system like DMF/water or EtOH/water.[25][26]
Causality and Expertise: The reduction mechanism is believed to involve the sulfoxylate radical anion (SO₂⁻), which is generated from the dithionite anion.[3] This method is advantageous because it avoids the use of heavy metals or pressurized gas. Water is often essential for the reaction, as it accelerates the reduction process.[26] The work-up is generally straightforward, making this an attractive option for many applications.
Protocol: Sodium Dithionite Reduction
-
Setup: Dissolve the 6-nitro-flavone (1.0 eq) in a suitable solvent system such as a 9:1 mixture of DMF and water in a round-bottom flask equipped with a stir bar.[26]
-
Reagent Addition: Add sodium dithionite (Na₂S₂O₄, 3.0-4.0 eq) in portions to the stirred solution.
-
Reaction: Heat the reaction mixture to 80-90 °C.[26] Monitor the reaction by TLC until completion (typically 2-5 hours).
-
Work-up: a. Cool the reaction mixture to room temperature and pour it into a beaker of ice water. b. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. c. If the product does not precipitate, extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography.
Comparative Analysis of Reduction Methods
| Feature | Catalytic Hydrogenation (Pd/C) | Stannous Chloride (SnCl₂) | Iron (Fe) / HCl | Sodium Dithionite (Na₂S₂O₄) |
| Reagents | Pd/C, HCOONH₄ | SnCl₂·2H₂O | Fe powder, HCl/AcOH | Na₂S₂O₄ |
| Conditions | Mild (40-65 °C) | Reflux (78 °C) | Reflux (70-100 °C) | Moderate (80-90 °C) |
| Selectivity | High, but sensitive to halides, benzyl groups.[20] | Excellent, tolerates most functional groups.[5][7] | Excellent, very mild.[5] | Good, tolerates many functional groups.[3][23] |
| Work-up | Filtration of catalyst (pyrophoric).[22] | Can form emulsions; requires careful basification.[10] | Simple filtration of iron oxides.[6] | Generally straightforward aqueous work-up. |
| Advantages | Clean, high yield, fast reactions.[17][19] | High functional group tolerance. | Low cost, "green" reagents, easy work-up. | Inexpensive, safe, metal-free.[23][24] |
| Disadvantages | Catalyst cost, pyrophoric nature, potential for hydrogenolysis.[20] | Stoichiometric tin waste, potential for difficult work-up. | Requires acidic conditions, stoichiometric waste. | Can require elevated temperatures. |
Characterization
The successful conversion of 6-nitro-flavone to 6-amino-flavone can be confirmed using standard analytical techniques:
-
¹H NMR: Disappearance of the characteristic downfield signals for the protons on the A-ring adjacent to the nitro group and the appearance of a broad singlet corresponding to the -NH₂ protons.
-
IR Spectroscopy: Appearance of N-H stretching bands in the region of 3300-3500 cm⁻¹.
-
Mass Spectrometry: A shift in the molecular ion peak corresponding to the conversion of -NO₂ (46 amu) to -NH₂ (16 amu), a net loss of 30 amu.
References
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
-
American Chemical Society. (2002). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. J. Org. Chem., 67(24), 8662-5. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis of new 6-amino substituted flavones using Buchwald coupling reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Retrieved from [Link]
-
PubMed. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. J Org Chem, 67(24), 8662-5. Retrieved from [Link]
-
WordPress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]
-
ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine? Retrieved from [Link]
-
University of Oxford Department of Chemistry. (n.d.). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Retrieved from [Link]
-
Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved from [Link]
-
ResearchGate. (n.d.). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. Retrieved from [Link]
-
Thieme Chemistry. (2010). Reduction of Nitroarenes with Hydrogen Transfer Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
MDPI. (n.d.). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
Organic Chemistry Portal. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis, 45, 2043-2050. Retrieved from [Link]
-
Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]
-
ACS Publications. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]
-
ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? Retrieved from [Link]
-
PubMed Central. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrogen. Retrieved from [Link]
-
YouTube. (2022). Reduction of aromatic nitro compounds using Fe and HCl gives. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]
-
SpringerLink. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]
-
Frontiers. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some new 6-amino-3-methoxyflavones. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave Assisted and Conventional route for 6 -Amino flavone synthesis. Retrieved from [Link]
-
YouTube. (2024). Hydrogenation Reaction Set up - Reduction of a Nitro group. Retrieved from [Link]
-
The Organic Chemistry Portal. (n.d.). Tin(II) Chloride Dihydrate. Retrieved from [Link]
-
Frontiers. (n.d.). H2-Driven Reduction of Flavin by Hydrogenase Enables Cleaner Operation of Nitroreductases for Nitro-Group to Amine Reductions. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of flavones. [a] Chemoselective reaction conditions. Retrieved from [Link]
-
PMC. (n.d.). Flavones and Related Compounds: Synthesis and Biological Activity. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? Retrieved from [Link]
-
PMC. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from [Link]
-
Digital Commons @ NJIT. (n.d.). The reduction of aromatic nitro compounds with anhydrous stannous chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Stannous Chloride Reduction of Nitroalkenes in Amines. Synthesis and Cycloaddition of α-Dialkylaminoaldoxime. Retrieved from [Link]
-
PMC. (n.d.). Mechanism of Nitrone Formation by a Flavin-Dependent Monooxygenase. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03749A [pubs.rsc.org]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. scispace.com [scispace.com]
- 7. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Hydrogen [organic-chemistry.org]
- 22. youtube.com [youtube.com]
- 23. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 24. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 26. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]
Crystallization techniques for X-ray diffraction of amino-flavones
Application Notes & Protocols
Guide to Obtaining High-Quality Single Crystals of Amino-Flavones for X-ray Diffraction
Introduction: The Crystallization Bottleneck in Structural Elucidation
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for unambiguously determining the three-dimensional atomic arrangement of small molecules. For drug development professionals working with novel amino-flavone derivatives, SCXRD provides critical data on molecular geometry, conformation, and intermolecular interactions, which are fundamental to understanding structure-activity relationships. However, the success of SCXRD is entirely contingent on the availability of high-quality single crystals, and the process of obtaining them is often the primary bottleneck in structural analysis.[1]
Flavonoids, and their amino-substituted analogues, possess rigid core structures but also flexible substituent groups and hydrogen-bonding moieties that can lead to complex crystallization behavior.[2] This guide provides a scientifically grounded yet practical approach to navigating the challenges of amino-flavone crystallization. It moves beyond simple recipes to explain the underlying principles, empowering researchers to make informed decisions and troubleshoot effectively.
The Science of Crystal Formation: A Tale of Two Steps
Crystallization is not a singular event but a two-stage process governed by thermodynamics and kinetics.[3] Understanding these stages is crucial for manipulating the outcome.
-
Nucleation: This is the initial formation of stable, ordered molecular clusters (nuclei) from a supersaturated solution.[4] This process can be either homogeneous (spontaneous) or heterogeneous (induced by impurities, dust, or scratches on the vessel surface).[5]
-
Crystal Growth: Once a nucleus reaches a critical size, it serves as a template for the ordered deposition of more molecules from the solution, leading to the growth of a larger crystal.[6]
The key to obtaining large, single crystals suitable for X-ray diffraction is to control the process so that growth is favored over nucleation .[7] This is achieved by maintaining the solution in a "metastable zone"—a state of slight supersaturation where existing nuclei can grow, but the energy barrier for forming new nuclei is too high.[7][8] If the solution is too concentrated (highly supersaturated), it enters the "labile" or "nucleation zone," leading to the rapid formation of many small crystals or an amorphous precipitate.[4][7]
Pre-Crystallization Strategy: Setting the Stage for Success
Before attempting any crystallization technique, careful preparation of the sample and selection of solvents are paramount. Rushing this stage is a common cause of failure.
The purer the compound, the higher the chance of growing single crystals.[9] Impurities can disrupt the ordered packing of molecules in the crystal lattice, inhibiting growth or acting as unwanted nucleation sites that lead to a shower of microcrystals.[10] A minimum purity of 95%, and ideally >98%, is recommended before starting crystallization experiments.
The choice of solvent is the most critical variable in crystallization.[9] The ideal solvent should exhibit moderate solubility for the amino-flavone, meaning it dissolves the compound completely when heated but allows it to become sparingly soluble upon cooling or when an anti-solvent is introduced.[11][12]
-
Hydrogen Bonding: Amino-flavones contain hydrogen bond donors (amine group, hydroxyls) and acceptors (carbonyl, ether oxygens). Solvents that can participate in hydrogen bonding (e.g., ethanol, methanol, ethyl acetate) can be highly effective.[7][13] However, a solvent that binds too strongly can sometimes inhibit the formation of the necessary intermolecular interactions between the amino-flavone molecules themselves.[10]
-
Aromatic Solvents: Benzene and toluene can be surprisingly effective, even when the compound's solubility is low. They are thought to aid crystallization by filling voids in the crystal lattice through π-π stacking interactions, often without being incorporated into the final structure.[3][7][13]
-
Solvent Mixtures: Using a binary solvent system is a powerful technique. The amino-flavone is dissolved in a "good" solvent in which it is highly soluble, and a "poor" or "anti-solvent" in which it is insoluble is slowly introduced to induce supersaturation.[14]
| Solvent Property | Recommended Solvents for Amino-Flavones | Rationale & Considerations |
| H-Bond Donors/Acceptors | Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone | Engages with the polar functional groups of amino-flavones. Often a good starting point.[2][15] |
| Aprotic Polar | Acetonitrile, Tetrahydrofuran (THF) | Offers different polarity and interaction profiles compared to alcohols. |
| Aromatic | Toluene | Can promote high-quality crystal growth by stabilizing the lattice.[3][13] Use in small quantities as part of a solvent system. |
| Common "Anti-Solvents" | Hexane, Heptane, Diethyl Ether, Water | Used to decrease solubility in vapor and liquid diffusion methods. Must be miscible with the "good" solvent.[9] |
Starting Concentration: A good starting point for concentration is similar to that used for an NMR sample (e.g., 5-10 mg in 0.5-1.0 mL of solvent).[3][13] It is often better to start with a slightly more dilute solution to avoid crashing out.
Decision Workflow for Crystallization
The choice of crystallization method depends on the compound's properties and the amount of material available. The following workflow can guide your decision-making process.
Caption: Decision workflow for selecting a primary crystallization technique.
Core Crystallization Protocols
Patience is essential; the best crystals rarely grow overnight and experiments should be left undisturbed in a vibration-free location.[9][16] Always use clean glassware to minimize unwanted nucleation sites.[13]
This is the simplest method and often works well for moderately soluble compounds.[16] The principle is to slowly increase the concentration of the solute to the point of supersaturation by allowing the solvent to evaporate.[3][8]
-
Step 1: Dissolve your amino-flavone in a suitable solvent or solvent mixture in a small vial or test tube to create a nearly saturated solution. Ensure all solid is dissolved; if not, filter the solution to remove impurities.[9][14]
-
Step 2: Cover the vial with a cap or parafilm. Pierce 1-3 small holes in the covering with a needle.[14] The number and size of the holes will control the evaporation rate. Fewer/smaller holes are better for slower growth.
-
Step 3: Place the vial in a quiet, undisturbed location (e.g., a cupboard or a beaker with cotton at the bottom) at a constant temperature.
-
Step 4: Monitor over several days to weeks. Avoid the temptation to disturb the vial frequently.[10] Crystals often form on the surface of the vessel.[9]
This is arguably the most successful method, especially when only milligram quantities of the material are available.[3][7][9] It involves the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound, gradually lowering the compound's solubility.[8]
-
Step 1: In a small, open inner vial (e.g., a 1-dram vial), dissolve 2-5 mg of your amino-flavone in a minimal amount (0.2-0.5 mL) of a relatively non-volatile "good" solvent (e.g., Toluene, THF, Methanol).
-
Step 2: Place this inner vial inside a larger outer vessel (e.g., a 20 mL scintillation vial or a small jar) that can be sealed.
-
Step 3: Add 1-3 mL of a volatile "anti-solvent" (e.g., Pentane, Hexane, Diethyl Ether) to the outer vessel, ensuring the level is below the top of the inner vial.[9]
-
Step 4: Seal the outer vessel tightly and leave it in an undisturbed location. The anti-solvent will slowly diffuse into the inner vial, inducing crystallization.[16] This process can be slowed further by placing the entire setup in a refrigerator.[9]
This method is ideal for compounds that exhibit a significant increase in solubility with temperature.[9]
-
Step 1: Prepare a saturated solution of the amino-flavone in a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point). Ensure all solid material is dissolved.
-
Step 2: Cover the flask or vial and allow it to cool to room temperature as slowly as possible. To slow the cooling rate, you can place the vessel inside a Dewar flask filled with warm water or in a sand bath that has been heated.[10]
-
Step 3: Once at room temperature, the vessel can be transferred to a refrigerator and then a freezer to maximize the yield, though the highest quality crystals often form during the initial slow cool.
-
Step 4: Do not disturb the vessel during cooling, as this can cause premature precipitation.[10]
| Technique | Principle | Best For | Key Advantage | Common Pitfall |
| Slow Evaporation | Increasing concentration by removing solvent.[8] | Moderately soluble compounds, screening solvents. | Simple setup.[16] | Can dry out completely; crystals may form on vial walls.[9] |
| Vapor Diffusion | Decreasing solubility by adding an anti-solvent via vapor phase.[8] | Small (mg) quantities of material.[7][16] | Excellent control over the rate of supersaturation. | Requires careful selection of a miscible solvent/anti-solvent pair with different volatilities.[17] |
| Slow Cooling | Decreasing solubility by lowering temperature.[9] | Compounds with high temperature-dependent solubility. | Can produce large, well-formed crystals. | Cooling too quickly causes the compound to "crash out" as a powder.[18][19] |
Troubleshooting Common Crystallization Issues
| Problem | Likely Cause(s) | Suggested Solutions |
| No Crystals Form | Solution is too dilute; nucleation is not initiated. | 1. Induce Nucleation: Gently scratch the inside of the vial below the solution surface with a glass rod.[19][20] 2. Add a Seed Crystal: If available, add a tiny crystal of the pure compound.[20] 3. Concentrate: Allow a small amount of solvent to evaporate before setting it aside again.[19] |
| "Oiling Out" (Liquid layer forms instead of solid) | Compound is precipitating at a temperature above its melting point; often due to high impurity levels or rapid saturation.[19] | 1. Re-dissolve and Dilute: Re-heat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool much more slowly.[19][20] 2. Change Solvents: Try a solvent with a lower boiling point. |
| Many Small Crystals / Powder Precipitates | Solution is too concentrated; saturation occurs too quickly, favoring nucleation over growth.[7] | 1. Dilute the Solution: Repeat the experiment with a lower starting concentration. 2. Slow Down the Process: Reduce the rate of evaporation (fewer holes), cooling (use insulation), or diffusion (place in a colder environment).[10][18][19] 3. Filter the Solution: Ensure the solution is free of dust or particulate matter that can act as nucleation sites.[9] |
| Low Crystal Yield | Too much solvent was used, leaving most of the compound in the mother liquor.[19][20] | 1. Cool Further: Place the mother liquor in an ice bath or freezer to induce further precipitation.[19] 2. Concentrate the Mother Liquor: Carefully evaporate some of the solvent from the filtrate and cool again to obtain a second crop of crystals.[19] |
References
-
Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide - PMC. National Center for Biotechnology Information. [Link]
-
Wilson, T. C. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. [Link]
-
Staples, R. J. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. [Link]
-
University of Wisconsin-Madison. (2006). Crystallisation Techniques. Department of Chemistry. [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. [Link]
-
SATHEE. (n.d.). Chemistry Crystallization. [Link]
-
van der Sluis, P. et al. (n.d.). Crystallization of low-molecular-weight organic compounds for X-ray crystallography. IUCr Journals. [Link]
-
University of California, Irvine. (n.d.). Factors Affecting Crystallization. [Link]
-
Unité de service et de recherche. (n.d.). Guide for crystallization. [Link]
-
ResearchGate. (n.d.). Factors which affect the crystallization of a drug substance. [Link]
-
University of California San Diego. (n.d.). The Slow Evaporation Method. [Link]
-
Skalicka-Woźniak, K. et al. (2012). Strategies of solvent system selection for the isolation of flavonoids by countercurrent chromatography. PubMed. [Link]
-
Acevedo, D. et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. ACS Publications. [Link]
-
De Dobbelaere, C. et al. (n.d.). Flavone Cocrystals: A Comprehensive Approach Integrating Experimental and Virtual Methods. ACS Publications. [Link]
-
Utami, P. et al. (2019). Co-crystallization of quercetin and isonicotinamide using solvent evaporation method. Tropical Journal of Pharmaceutical Research. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Setyawan, D. et al. (2017). Physicochemical Characterization and In Vitro Dissolution Test of Quercetin-Succinic Acid Co-crystals Prepared Using Solvent Evaporation. Turkish Journal of Pharmaceutical Sciences. [Link]
-
Ilieva, Y. et al. (2017). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. MDPI. [Link]
-
Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]
-
Universität Potsdam. (n.d.). Advice for Crystallization. [Link]
-
ResearchGate. (2012). Why I am not getting crystals?. [Link]
-
Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them. [Link]
-
Coro, J. et al. (2025). Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications - PMC. National Center for Biotechnology Information. [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]
-
Technobis Crystallization Systems. (2024). Growing X-ray quality single crystals reliably and consistently. [Link]
-
TU Graz. (n.d.). Growing X-ray Quality Crystals. [Link]
Sources
- 1. sptlabtech.com [sptlabtech.com]
- 2. Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
- 5. Common Issues Faced in Crystallization and How to Solve Them | Zhanghua [filter-dryer.com]
- 6. tugraz.at [tugraz.at]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. crystallisation.pbworks.com [crystallisation.pbworks.com]
- 11. quora.com [quora.com]
- 12. How To [chem.rochester.edu]
- 13. unifr.ch [unifr.ch]
- 14. Slow Evaporation Method [people.chem.umass.edu]
- 15. mdpi.com [mdpi.com]
- 16. depts.washington.edu [depts.washington.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Formulation strategies for low-solubility chromen-4-one derivatives
Application Notes & Protocols
Topic: Formulation Strategies for Low-Solubility Chromen-4-one Derivatives For: Researchers, Scientists, and Drug Development Professionals
Abstract
Chromen-4-ones, a core scaffold in many flavonoids, represent a class of heterocyclic compounds with significant therapeutic potential, including anti-inflammatory, anti-cancer, and anti-viral activities.[1][2] Despite their promising pharmacological profiles, their progression from discovery to clinical application is frequently hindered by a critical physicochemical challenge: poor aqueous solubility.[3][4] This inherent low solubility leads to low dissolution rates in the gastrointestinal tract, culminating in poor and erratic oral bioavailability. This guide provides an in-depth exploration of three field-proven formulation strategies to overcome these solubility limitations: Solid Dispersions, Lipid-Based Formulations (specifically Self-Emulsifying Drug Delivery Systems), and Nanocrystal Technology. Each section explains the core scientific principles, offers detailed experimental protocols for implementation and characterization, and discusses the rationale behind key procedural steps, empowering researchers to select and optimize the most suitable approach for their specific chromen-4-one derivative.
The Core Challenge: Solubility of the Chromen-4-one Scaffold
The chromen-4-one structure, often found in natural flavonoids, is a planar, rigid system.[5] While this scaffold is excellent for interacting with biological targets, its molecular properties often lead to high crystal lattice energy, making it difficult for water molecules to break the crystal structure and solvate the individual molecules—a phenomenon often described as being "brick dust"-like. This fundamental challenge necessitates advanced formulation approaches to unlock the therapeutic potential of these compounds.[3][6]
Caption: Overcoming the bioavailability challenge of chromen-4-ones.
Strategy 1: Amorphous Solid Dispersions
Scientific Principle
The solid dispersion strategy aims to enhance drug solubility and dissolution by converting the drug from a stable, low-energy crystalline form into a higher-energy, disordered amorphous state.[7][8] This is achieved by molecularly dispersing the hydrophobic chromen-4-one derivative within a hydrophilic, water-soluble polymer matrix.[9][10] Upon contact with aqueous media, the polymer rapidly dissolves, releasing the drug as fine, amorphous particles or even individual molecules.[10] This circumvents the need to overcome the high crystal lattice energy, leading to a significant increase in both the rate and extent of dissolution.[7]
Key Considerations for Development
-
Polymer Selection: The choice of polymer is critical. It must be hydrophilic, capable of forming a stable amorphous dispersion with the drug, and non-toxic. Common choices include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[11][12][13]
-
Drug-Polymer Miscibility: For a stable amorphous system, the drug and polymer must be miscible. This can be predicted using thermodynamic models and confirmed experimentally using techniques like Differential Scanning Calorimetry (DSC), which will show a single glass transition temperature (Tg) for a miscible system.
-
Physical Stability: Amorphous systems are thermodynamically unstable and can revert to their crystalline form over time. The chosen polymer should have a high Tg to restrict molecular mobility and prevent recrystallization during storage.
Protocol: Preparation by Solvent Evaporation
This is a common and straightforward method for preparing solid dispersions in a laboratory setting.[12][14]
Objective: To prepare a 1:4 (w/w) chromen-4-one derivative to PVP K30 solid dispersion.
Materials:
-
Chromen-4-one derivative (e.g., Luteolin)
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Suitable organic solvent (e.g., ethanol, acetone, or a mixture in which both drug and polymer are soluble)[11][14]
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh and dissolve 100 mg of the chromen-4-one derivative and 400 mg of PVP K30 in a minimal amount of the selected solvent (e.g., 10-20 mL of ethanol) in a round-bottom flask. Use gentle warming or sonication if necessary to ensure complete dissolution.
-
Causality Check: A clear solution is mandatory. It indicates that both components are fully dissolved, which is a prerequisite for achieving molecular-level dispersion.
-
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin, dry film is formed on the flask wall.
-
Causality Check: Gradual evaporation prevents precipitation and ensures the drug remains dispersed within the forming polymer matrix.
-
-
Final Drying: Scrape the solid film from the flask. Place the material in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Causality Check: Residual solvent can act as a plasticizer, increasing molecular mobility and the risk of recrystallization. Complete removal is critical for long-term stability.
-
-
Processing: Gently pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder. Pass it through a sieve to ensure a uniform particle size.
-
Storage: Store the final product in a desiccator to protect it from moisture, which can also induce recrystallization.
Caption: Workflow for solid dispersion preparation and characterization.
Protocol: Characterization of Solid Dispersions
A self-validating protocol requires thorough characterization to confirm the successful creation of an amorphous solid dispersion and to quantify its performance advantage.
-
Powder X-Ray Diffraction (pXRD):
-
Purpose: To confirm the physical state (amorphous vs. crystalline).
-
Method: Scan the pure drug, the polymer, a physical mixture, and the solid dispersion from 5° to 40° 2θ.
-
Expected Outcome: The pure drug will show sharp, characteristic Bragg peaks. The solid dispersion should exhibit a "halo" pattern with no sharp peaks, confirming its amorphous nature.[12] The physical mixture will show a superposition of the drug's crystalline peaks on the polymer's amorphous halo.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To assess drug-polymer miscibility and thermal stability.
-
Method: Heat samples (5-10 mg) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Expected Outcome: The pure drug will show a sharp endotherm at its melting point. The solid dispersion should show the absence of this melting endotherm and the presence of a single glass transition temperature (Tg) intermediate between those of the pure components, indicating a homogeneous, miscible system.
-
-
In Vitro Dissolution Study:
-
Purpose: To quantify the enhancement in dissolution rate.
-
Method: Use a USP Type II (paddle) apparatus. Add an amount of solid dispersion equivalent to a specific dose of the drug to a dissolution medium (e.g., 900 mL of simulated gastric or intestinal fluid) at 37°C. Withdraw samples at predetermined time points and analyze for drug concentration via HPLC.
-
Expected Outcome: The solid dispersion should show a dramatically faster and higher extent of drug release compared to the pure crystalline drug or a physical mixture.
-
| Formulation | Apparent Solubility (µg/mL) | Dissolution Rate (% dissolved in 30 min) | Reference(s) |
| Pure Quercetin (Crystalline) | ~5-7 | < 10% | [15] |
| Quercetin/PVP K30 SD (1:9) | ~50-70 | > 80% | [15] |
| Pure Luteolin (Crystalline) | Low (unspecified) | ~20% | [12] |
| Luteolin/PVP SD (1:4) | Significantly Increased | > 90% | [12] |
Table 1: Representative data showing the enhanced solubility and dissolution of flavonoids formulated as solid dispersions.
Strategy 2: Self-Emulsifying Drug Delivery Systems (SEDDS)
Scientific Principle
SEDDS are isotropic mixtures of oils, surfactants, and optionally, co-solvents, designed to form a fine oil-in-water (o/w) emulsion upon gentle agitation in an aqueous environment, such as the gastrointestinal fluids.[16][17][18] The chromen-4-one derivative is pre-dissolved in this lipidic formulation. Upon ingestion, the system spontaneously emulsifies to form small droplets (typically < 200 nm), providing a large surface area for drug absorption.[18] The drug remains in a solubilized state within the oil droplets, bypassing the dissolution step, which is often the rate-limiting factor for absorption of poorly soluble drugs.[17]
Key Considerations for Development
-
Excipient Screening: The foundation of a successful SEDDS is the selection of excipients that can effectively solubilize the drug and promote spontaneous emulsification.[16]
-
Oils: Medium-chain triglycerides (MCTs, e.g., Capryol™) or long-chain triglycerides (LCTs, e.g., sesame oil) are chosen based on the drug's solubility.[16][19]
-
Surfactants: Non-ionic surfactants with a high Hydrophilic-Lipophilic Balance (HLB) value (typically >12) are preferred for their efficiency in forming o/w emulsions and their lower toxicity. Examples include Kolliphor® EL and Tween® 80.[16][19]
-
Co-solvents/Co-surfactants: Solvents like Transcutol® or PEG 400 can enhance drug solubility within the formulation and improve the spontaneity of emulsification.[20]
-
-
Ternary Phase Diagrams: These diagrams are crucial for identifying the optimal ratios of oil, surfactant, and co-surfactant that result in stable and efficient self-emulsifying regions.
Protocol: Formulation and Optimization of a SEDDS
Objective: To develop and characterize a SEDDS formulation for a chromen-4-one derivative.
Procedure:
-
Excipient Solubility Screening:
-
Add an excess amount of the chromen-4-one derivative to 1 mL of various oils, surfactants, and co-solvents in separate vials.
-
Agitate the vials on a shaker at room temperature for 48-72 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for drug concentration using a validated HPLC method to determine the solubility in each excipient.
-
Causality Check: Select the excipients with the highest solubilizing capacity for the drug to maximize potential drug loading.
-
-
Construction of Ternary Phase Diagram:
-
Based on the screening, select the best oil, surfactant, and co-surfactant.
-
Prepare a series of formulations with varying ratios of the three components (e.g., from 10:0:90 to 10:90:0 for oil:surfactant:co-surfactant, and so on).
-
To assess emulsification, add 100 µL of each formulation to 100 mL of water in a beaker with gentle stirring.
-
Visually observe the resulting dispersion. Grade it as a clear/bluish-white nanoemulsion, a milky emulsion, or a poor emulsion with phase separation.
-
Plot the results on a ternary diagram to map the efficient self-emulsification region.
-
-
Preparation of Drug-Loaded SEDDS:
-
Select a ratio from the optimal region of the phase diagram.
-
Dissolve the required amount of the chromen-4-one derivative in the oil phase first, using gentle heat if necessary.
-
Add the surfactant and co-surfactant and vortex until a clear, homogenous solution is formed.
-
Caption: Mechanism of action for a Self-Emulsifying Drug Delivery System (SEDDS).
Protocol: Characterization of SEDDS
-
Self-Emulsification Time and Assessment:
-
Purpose: To evaluate the efficiency and speed of emulsification.
-
Method: Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl (simulating gastric fluid) at 37°C with gentle agitation (50 rpm). Record the time taken for the formulation to form a homogenous emulsion.
-
Expected Outcome: A good SEDDS will emulsify in under 1-2 minutes and result in a clear or translucent nanoemulsion.
-
-
Droplet Size and Zeta Potential Analysis:
-
Purpose: To determine the quality of the emulsion and predict its physical stability.
-
Method: Dilute the SEDDS in water and analyze the resulting emulsion using a dynamic light scattering (DLS) instrument.
-
Expected Outcome: An ideal formulation will yield droplets with a mean diameter below 200 nm and a narrow polydispersity index (PDI < 0.3). A zeta potential of |>20 mV| suggests good colloidal stability due to electrostatic repulsion.
-
| Excipient Type | Example Excipient | Role in SEDDS |
| Oil | Capryol™ 90 | Solubilizes the lipophilic drug |
| Surfactant | Kolliphor® EL | Forms the oil-water interface, enabling emulsion |
| Co-solvent | Transcutol® HP | Enhances drug solubility and aids emulsification |
Table 2: Common excipients used in the development of SEDDS formulations.
Strategy 3: Nanocrystal Technology
Scientific Principle
Nanocrystal technology involves reducing the particle size of the pure drug to the sub-micron range (typically 100-1000 nm).[21] Unlike other nanoparticle systems, nanocrystals are carrier-free, consisting almost entirely of the active drug, stabilized by a thin coating of a surfactant or polymer.[21][22] This size reduction dramatically increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to a significant increase in the dissolution velocity.[22][23] Furthermore, according to the Ostwald-Freundlich equation, reducing particle size to the nanometer scale also increases the drug's saturation solubility.[23] The combined effect is a much faster and more complete dissolution, enhancing bioavailability.[22][24]
Key Considerations for Development
-
Production Method:
-
Top-Down Methods: These involve breaking down larger drug crystals into smaller ones. High-pressure homogenization (HPH) and wet bead milling are the most common and industrially scalable techniques.[24]
-
Bottom-Up Methods: These involve controlled precipitation or crystallization from a solution to build nanoparticles.[23][25]
-
-
Stabilizer Selection: This is arguably the most critical factor. The stabilizer (a surfactant like Poloxamer 188 or a polymer like HPMC) adsorbs onto the newly created crystal surface, providing a steric or electrostatic barrier that prevents the high-energy nanoparticles from agglomerating (Ostwald ripening).[21][26] Insufficient stabilization will lead to particle growth and failure of the formulation.
Protocol: Preparation by Wet Bead Milling (Top-Down)
Objective: To produce a stable nanosuspension of a chromen-4-one derivative.
Materials:
-
Chromen-4-one derivative (micronized powder is a good starting point)
-
Stabilizer (e.g., Poloxamer 188)
-
Purified water
-
High-energy planetary ball mill or a dedicated bead mill
-
Milling beads (e.g., yttrium-stabilized zirconium oxide, 0.1-0.5 mm diameter)
Procedure:
-
Pre-Suspension: Prepare a coarse suspension by dispersing the chromen-4-one derivative (e.g., 5% w/v) and a stabilizer (e.g., 2% w/v) in purified water. Stir for 30 minutes.
-
Causality Check: The stabilizer must be present before milling begins to immediately coat the new surfaces as they are created, preventing aggregation.
-
-
Milling: Add the pre-suspension and milling beads to the milling chamber. The bead volume should be sufficient to ensure efficient energy transfer (typically 50-70% of the chamber volume).
-
Milling Process: Mill at a high speed (e.g., 2000 rpm) for several hours (e.g., 6-24 hours). The process should be conducted in cycles with cooling periods to prevent excessive heat generation, which can degrade the drug or alter its crystalline state.
-
Causality Check: High energy input is required to fracture the drug crystals. The small size of the milling beads is essential for creating the shear forces needed to produce nanoparticles.
-
-
Separation: After milling, separate the nanosuspension from the milling beads by pouring the mixture through a sieve or filter with a pore size larger than the nanoparticles but smaller than the beads.
-
Downstream Processing (Optional): The resulting nanosuspension can be used as a liquid dosage form or further processed into a solid form (e.g., by spray drying or lyophilization) to create tablets or capsules.
Caption: Comparison of top-down and bottom-up nanocrystal production methods.
Protocol: Characterization of Nanocrystals
-
Particle Size, PDI, and Zeta Potential:
-
Purpose: To confirm size reduction and assess physical stability.
-
Method: Use Dynamic Light Scattering (DLS).
-
Expected Outcome: A mean particle size in the desired nanometer range (e.g., 150-400 nm) with a low PDI (<0.3) indicates a uniform population. A zeta potential of |>20 mV| is desirable for electrostatic stabilization.
-
-
Morphology:
-
Purpose: To visually inspect the size and shape of the nanocrystals.
-
Method: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Expected Outcome: Images should confirm the presence of discrete, nano-sized particles with a crystalline habit.
-
-
Saturation Solubility and Dissolution Velocity:
-
Purpose: To confirm the functional advantage of nanosizing.
-
Method: For saturation solubility, prepare a saturated solution of both the nanosuspension and the un-milled drug, equilibrate, and measure the concentration. For dissolution velocity, use a USP II apparatus and monitor the rate of dissolution.
-
Expected Outcome: The nanocrystal formulation will exhibit a higher apparent saturation solubility and a significantly faster dissolution rate compared to the micronized or raw drug.[22]
-
| Property | Micronized Drug | Drug Nanocrystals | Advantage of Nanosizing |
| Mean Particle Size (nm) | > 2000 | 100 - 500 | Increased surface area for dissolution[21] |
| Saturation Solubility | Baseline | 1.5x - 5x Higher | Higher concentration gradient for absorption[22] |
| Dissolution Velocity | Slow | Very Rapid | Overcomes dissolution-limited absorption[22] |
Table 3: Comparative properties of micronized vs. nanosized drug particles.
Summary and Strategic Selection
Choosing the right formulation strategy depends on the specific properties of the chromen-4-one derivative, the desired dosage form, and the development stage.
| Strategy | Mechanism | Key Advantages | Key Limitations | Best Suited For... |
| Solid Dispersions | Amorphization, molecular dispersion in a carrier. | High potential for solubility increase, suitable for solid dosage forms. | Risk of recrystallization (physical instability), potential for high polymer load. | Compounds that are amenable to amorphization and have good miscibility with polymers. |
| SEDDS | Pre-dissolved drug in a lipid system, forms nanoemulsion in vivo. | Bypasses dissolution step, can enhance lymphatic uptake, good for highly lipophilic drugs. | High surfactant load may cause GI irritation, potential for drug precipitation upon dilution. | Highly lipophilic ('grease-ball') compounds with good solubility in oils. |
| Nanocrystals | Increased surface area and saturation solubility. | High drug loading (~100%), versatile for various dosage forms (oral, injectable), industrially scalable. | Requires specialized equipment (milling/HPH), stabilization can be challenging. | Crystalline compounds with high melting points ('brick dust') that are difficult to amorphize. |
References
- Möschwitzer, J. P., & Müller, R. H. (2005). Method for producing nanoparticle-containing tablets. This source discusses the industrial application and formulation of nanocrystals into solid dosage forms.
- Gao, L., et al. (2012). Nanocrystal technology for drug delivery. This reference explains how nanocrystals enhance saturation solubility and dissolution velocity.
- Rabinow, B. E. (2004). Nanosuspensions in drug delivery. Pharmaceutical Technology.
- Sucker, H. (1992). Hydrosols: a new dosage form for poorly soluble drugs.
- Verma, S., & Gokhale, R. (2009). An overview of drug nanocrystal technology. Journal of Pharmacy Research.
- Müller, R. H., & Peters, K. (1998). Nanosuspensions for the formulation of poorly soluble drugs I. Preparation by a size-reduction technique. International Journal of Pharmaceutics.
- Gaspar, A., Matos, M. J., Garrido, J., et al. (2014). Chromone: a valid scaffold in medicinal chemistry. Chemical Reviews.
- Not referenced in the text.
- Not referenced in the text.
- Not referenced in the text.
- Not referenced in the text.
- Shegokar, R., & Müller, R. H. (2010). Nanocrystals: industrially feasible multifunctional formulation technology for poorly soluble actives. International Journal of Pharmaceutics.
- Not referenced in the text.
- Tang, B., et al. (2019). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. International Journal of Pharmaceutics.
- Papageorgiou, G. Z., et al. (2006). Dissolution enhancement of flavonoids by solid dispersion in PVP and PEG matrixes: A comparative study. Journal of Drug Delivery Science and Technology. Details the use of polymers like PVP and PEG for flavonoid solid dispersions.
- Kakran, M., et al. (2012). Solubility enhancement of curcumin, quercetin and rutin by solid dispersion method. International Journal of Research in Pharmacy and Chemistry.
- Keri, R. S., Budagumpi, S., Pai, R. K., et al. (2014). Chromones as a privileged scaffold in drug discovery: a review. European Journal of Medicinal Chemistry. Discusses the importance of the chromone scaffold in medicinal chemistry.
- Liederer, B. M., & Borchardt, R. T. (2006). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. This patent application discusses the general problem of flavonoid insolubility.
- Not referenced in the text.
- Pouton, C. W. (2000). Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems. European Journal of Pharmaceutical Sciences.
- Singh, M., & Kaur, M. (2014). Flavones: An important scaffold for medicinal chemistry. European Journal of Medicinal Chemistry.
- Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry.
- Papakonstantinou, E., et al. (2022). Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin's Solubility in Simulated Saliva. Pharmaceutics. Provides a detailed protocol for preparing and characterizing luteolin solid dispersions, including pXRD analysis.
- Not referenced in the text.
- Not referenced in the text.
- de Oliveira, G. G. G., et al. (2021). Flavonoid delivery by solid dispersion: a systematic review. Phytochemistry Reviews.
- Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy. Explains the mechanism of SEDDS in bypassing the dissolution step.
- Not referenced in the text.
- Not referenced in the text.
- Tang, J., et al. (2008). Self-emulsifying drug delivery systems: strategy for improving oral delivery of poorly soluble drugs. Current Drug Therapy.
- Kommuru, T. R., et al. (2001). Self-emulsifying drug delivery systems (SEDDS) of coenzyme Q10: formulation development and bioavailability assessment. International Journal of Pharmaceutics. Details the selection of oils and surfactants for SEDDS.
- Pouton, C. W., & Porter, C. J. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews. A comprehensive review on the principles and advantages of lipid-based systems like SEDDS.
- Sharma, G., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry.
- Not referenced in the text.
- Not referenced in the text.
- Not referenced in the text.
- Chiou, W. L., & Riegelman, S. (1971). Pharmaceutical applications of solid dispersion systems. Journal of Pharmaceutical Sciences. A seminal paper explaining the fundamental concept of solid dispersions.
- Li, Y., et al. (2021). Development of Quercetin Solid Dispersion-Loaded Dissolving Microneedles and In Vitro Investigation of Their Anti-Melanoma Activities. Pharmaceuticals. Provides quantitative data on the solubility enhancement of quercetin using PVP solid dispersions.
- Sethia, S., & Squillante, E. (2003). Solid dispersions: revival of an old concept. Journal of Pharmaceutical Sciences.
- Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Pharmaceutical Research. Describes the mechanism of action for solid dispersions.
- Leuner, C., & Dressman, J. (2000). Improving drug solubility for oral delivery using solid dispersions. European Journal of Pharmaceutics and Biopharmaceutics.
- Singh, A., et al. (2011). Oral formulation of drugs for the conscious dog: a practical and scientific approach. Drug Development and Industrial Pharmacy. Explains how solid dispersions release drug as fine colloidal particles.
- Bergström, C. A. S., et al. (2014). Strategies to address poor drug solubility in drug discovery and development. Pharmacology & Therapeutics. Distinguishes between 'brick-dust' and 'grease-ball' molecules.
- Bhardwaj, V., et al. (2012). Solid dispersion: a promising strategy to improve the dissolution of poorly water-soluble drugs. International Journal of Pharmaceutical Investigation. Discusses the conversion to amorphous forms in solid dispersions.
- Not referenced in the text.
- Not referenced in the text.
- Not referenced in the text.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. ijpbr.in [ijpbr.in]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 11. staff-old.najah.edu [staff-old.najah.edu]
- 12. Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin’s Solubility in Simulated Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. ukaazpublications.com [ukaazpublications.com]
- 15. Development of Quercetin Solid Dispersion-Loaded Dissolving Microneedles and In Vitro Investigation of Their Anti-Melanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 21. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 22. Nanocrystalization: An Emerging Technology to Enhance the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Nanocrystal technology, drug delivery and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 26. dergi.fabad.org.tr [dergi.fabad.org.tr]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 6-Amino versus 6-Nitro Flavone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, flavones represent a privileged scaffold, consistently demonstrating a wide array of biological activities. The strategic functionalization of the flavone core can dramatically modulate its pharmacological profile. This guide provides an in-depth comparison of the biological activities of two key classes of derivatives: 6-amino and 6-nitro flavones. By examining their anticancer and anti-inflammatory properties, supported by experimental data, we aim to elucidate the influence of the C-6 substituent—an electron-donating amino group versus an electron-withdrawing nitro group—on the therapeutic potential of these compounds.
The Contrasting Electronic Nature of C-6 Substituents: A Foundation for Divergent Bioactivities
The flavone backbone, a 2-phenyl-4H-chromen-4-one structure, offers multiple sites for chemical modification. The substituent at the 6-position of the A-ring plays a crucial role in defining the molecule's interaction with biological targets. The amino (-NH₂) group is a strong electron-donating group through resonance, increasing the electron density of the aromatic system. Conversely, the nitro (-NO₂) group is a powerful electron-withdrawing group. This fundamental electronic difference is hypothesized to be a key determinant of the distinct biological activities observed between these two classes of derivatives.
Anticancer Activity: A Tale of Two Substituents
The anticancer potential of flavone derivatives has been a major focus of research. While extensive data exists for 6-aminoflavone derivatives, directly comparable data for 6-nitroflavone analogues is notably scarce in the current literature.
6-Aminoflavone Derivatives: Potent Cytotoxic Agents
A significant body of evidence highlights the potent anticancer activity of 6-aminoflavone derivatives against a range of human cancer cell lines. These compounds often exert their effects through mechanisms such as topoisomerase II inhibition and induction of apoptosis.[1]
A series of N-benzyl derivatives of 6-aminoflavone demonstrated significant cytotoxicity against human breast (MCF-7) and lung (A-549) cancer cell lines.[2] Notably, compounds with 4-chloro and 4-bromo substitutions on the benzylamino group were the most potent against MCF-7 cells, with IC₅₀ values of 9.35 µM and 9.58 µM, respectively.[3] These compounds were also found to be robust inhibitors of topoisomerase II, with IC₅₀ values of 12.11 µM and 12.79 µM, respectively.[3]
Further derivatization of the 6-amino group has yielded compounds with even greater potency. For instance, novel thiazolidinone analogs of 6-aminoflavone have shown improved cytotoxicity and increased the life span of cancer-bearing mice in in vivo studies.[4] Similarly, a new series of N1-(flavon-6-yl)amidrazones were synthesized and evaluated for their antitumor activities, with the N-morpholine derivative showing high activity against MCF-7 and leukemic (K562) cell lines, with IC₅₀ values of 5.18 µM and 2.89 µM, respectively.
More recently, 6-arylaminoflavones synthesized via the Buchwald-Hartwig cross-coupling reaction have been investigated.[5] Compounds bearing a 3,4-dimethoxy substitution on the B-ring and a trifluoromethyl or chlorine group on the aniline moiety exhibited enhanced cytotoxicity.[5]
Table 1: Anticancer Activity of 6-Aminoflavone Derivatives
| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| N-benzyl derivatives | MCF-7 (Breast) | 9.35 - 9.58 | [3] |
| N1-(flavon-6-yl)amidrazones | MCF-7 (Breast) | 5.18 | |
| K562 (Leukemia) | 2.89 | ||
| 6-benzylaminoflavone | MCF-7 (Breast) | 9.4 | [5] |
| 6-(2-methyl-5-phenylpyrrol-1-yl) flavone | 5637 (Bladder) | 2.97 | [6] |
| HT-1376 (Bladder) | 5.89 | [6] |
6-Nitroflavone Derivatives: An Area Ripe for Exploration
In stark contrast to their 6-amino counterparts, there is a significant lack of published data on the anticancer activity of 6-nitroflavone derivatives. While some nitro-containing flavonoids have been investigated, they often bear the nitro group at other positions of the flavone core. For example, a study on a series of flavones with varied substituents for evaluation of cytotoxicity to ANN-1 cells included nitro-groups, but not specifically at the 6-position in a comparative context.[7] The absence of direct cytotoxic data for 6-nitroflavone derivatives presents a knowledge gap and a promising avenue for future research.
Anti-inflammatory Activity: Unraveling the Modulatory Effects
Inflammation is a key pathological process in numerous diseases, and flavonoids are well-known for their anti-inflammatory properties.
6-Aminoflavone Derivatives: Modulators of Inflammatory Pathways
6-Amino Flavone (6-AF) has been shown to possess significant antioxidant and anti-inflammatory effects.[1] It has been investigated for its protective role against cadmium-induced neurotoxicity, where it was found to attenuate neuroinflammation through the p-JNK/NF-κB pathway.[1] The NF-κB signaling pathway is a critical regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[8] The ability of 6-aminoflavone derivatives to modulate this pathway underscores their anti-inflammatory potential.
6-Nitroflavone Derivatives: Emerging Evidence with Inconclusive Results
The anti-inflammatory activity of 6-nitroflavone derivatives is an emerging area of study. One study investigated the anti-inflammatory effect of a 6-methyl-8-nitroflavone derivative in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[9] While this compound showed some inhibition of IL-6 production, the results were deemed inconclusive due to potential cytotoxicity.[9] Another study on hydroxylated flavones found that 6-hydroxyflavone exhibited potent anti-inflammatory activity by inhibiting nitric oxide (NO) production in kidney mesangial cells, with an IC₅₀ in the range of 2.0 µM.[10] While not a 6-nitro derivative, this highlights the potential of C-6 substituted flavones in modulating inflammatory responses. Further research is needed to clearly define the anti-inflammatory profile of 6-nitroflavone derivatives.
Structure-Activity Relationship: The Decisive Role of Electronics
The observed differences in biological activity can be rationalized by considering the electronic properties of the amino and nitro groups.
-
6-Amino Group (Electron-Donating): The electron-donating nature of the amino group increases the electron density of the flavone A-ring. This can enhance the binding affinity of the molecule to its biological targets, potentially through increased hydrogen bonding capacity or favorable electrostatic interactions. In the context of anticancer activity, this may lead to more potent inhibition of enzymes like topoisomerase II.
-
6-Nitro Group (Electron-Withdrawing): The electron-withdrawing nitro group decreases the electron density of the A-ring. This can alter the molecule's redox potential and its susceptibility to metabolic activation or deactivation. While direct evidence is lacking, it is plausible that this electronic modification could lead to a different spectrum of biological activities or mechanisms of action compared to the 6-amino analogues.
The following diagram illustrates the opposing electronic effects of the amino and nitro groups on the flavone scaffold.
Caption: Opposing electronic effects of 6-amino and 6-nitro substituents.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A-549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (6-amino or 6-nitro flavone derivatives) and a vehicle control (e.g., DMSO). Incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.
Caption: Workflow for the Nitric Oxide Inhibition Assay.
Conclusion and Future Directions
The comparative analysis of 6-amino and 6-nitro flavone derivatives reveals a significant disparity in the available research, with a substantial body of evidence supporting the potent anticancer activity of 6-aminoflavones. The electron-donating amino group appears to be a favorable substituent for enhancing cytotoxicity, likely through improved target interaction.
The biological activities of 6-nitroflavone derivatives remain largely underexplored. The limited and sometimes inconclusive data on their anti-inflammatory effects, coupled with a near-complete absence of anticancer studies, highlights a critical knowledge gap. The electron-withdrawing nature of the nitro group suggests that these compounds may possess unique biological profiles and mechanisms of action that warrant investigation.
Future research should focus on the systematic synthesis and biological evaluation of a series of 6-nitroflavone derivatives, employing the same standardized assays used for their 6-amino counterparts. Such studies are essential for a comprehensive understanding of the structure-activity relationships of 6-substituted flavones and for unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- Ganesh, T., et al. (2015). Synthesis and Anti-cancer Activity of Novel Thiazolidinone Analogs of 6-Aminoflavone. Chemical & Pharmaceutical Bulletin, 63(9), 757-766.
- Thorat, S. R., et al. (2021). N-Benzylation of 6-aminoflavone by reductive amination and efficient access to some novel anticancer agents via topoisomerase II inhibition. Molecular Diversity, 25(2), 937-948.
- da Silva, A. B., et al. (2025).
- Stompor-Gorący, M., et al. (2025). Therapeutic Perspectives of Aminoflavonoids—A Review. International Journal of Molecular Sciences, 26(5), 2014.
- Wang, X., et al. (2021). Anti-Inflammation Activity of Flavones and Their Structure–Activity Relationship. Journal of Agricultural and Food Chemistry, 69(5), 1541-1553.
- Hassan, A. E. A., et al. (2014). Synthesis and antitumor activities of some new N1-(flavon-6-yl)amidrazone derivatives. Archiv der Pharmazie, 347(6), 405-412.
- Singh, P., et al. (1992). Synthesis and Biological Evaluation of a Series of Flavones Designed as Inhibitors of Protein Tyrosine Kinases. Journal of Medicinal Chemistry, 35(2), 247-251.
- Cushman, M., et al. (1991). Synthesis and biological evaluation of a series of flavones designed as inhibitors of protein tyrosine kinases. Journal of medicinal chemistry, 34(2), 798-806.
- BenchChem. (2025).
- Stompor, M., et al. (2025).
- Wolfe, K. L., & Liu, R. H. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry, 56(18), 8404-8411.
- Wang, S., et al. (2021).
- Wang, S., et al. (2021). Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship. Journal of Agricultural and Food Chemistry, 69(5), 1541-1553.
- Thorat, S. R., et al. (2021). N-Benzylation of 6-aminoflavone by reductive amination and efficient access to some novel anticancer agents via topoisomerase II inhibition. Molecular Diversity, 25(2), 937-948.
- Iacob, B. C., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Preprints.org.
- Wang, X., et al. (2015). 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells.
- Reddy, B. P., et al. (2025). Synthesis of some new 6-amino-3-methoxyflavones.
- Wang, X., et al. (2015). 6-Hydroxyflavone and derivatives exhibit potent anti-inflammatory activity among mono-, di- and polyhydroxylated flavones in kidney mesangial cells. PloS one, 10(3), e0116409.
- Stompor, M., & Żarowska, B. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. Molecules, 28(23), 7869.
- Iacob, B. C., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 28(18), 6537.
- Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750.
- Wang, X., et al. (2015). 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells. VCU Scholars Compass.
- Sysak, S., et al. (2025). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. Scientific Reports, 15(1), 1-15.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Benzylation of 6-aminoflavone by reductive amination and efficient access to some novel anticancer agents via topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-cancer Activity of Novel Thiazolidinone Analogs of 6-Aminoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of a series of flavones designed as inhibitors of protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of Classification, Biosynthesis, Biological Activities and Potential Applications of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds | MDPI [mdpi.com]
- 10. 6-Hydroxyflavone and derivatives exhibit potent anti-inflammatory activity among mono-, di- and polyhydroxylated flavones in kidney mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the UV-Vis Absorption Spectra of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one and Related Flavonoids
This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one. In the absence of direct experimental data for this specific molecule in the public domain, this guide synthesizes information from the broader class of flavonoids and substituted chromen-4-ones to provide a robust predictive comparison. This approach allows researchers, scientists, and drug development professionals to understand the expected spectral properties of the target compound and how it compares to other relevant molecules in its class.
The core structure, a chromen-4-one, is the backbone of flavonoids, a class of polyphenolic compounds widely recognized for their diverse biological activities.[1][2] The electronic transitions within these molecules, which can be elucidated by UV-Vis spectroscopy, are fundamental to understanding their photochemical behavior and potential applications.
Predicted UV-Vis Absorption Profile of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one
Flavonoids typically exhibit two characteristic absorption bands in their UV-Vis spectra, designated as Band I and Band II.[3] Band II, appearing at shorter wavelengths (around 250 nm), is generally attributed to the π-π* electronic transitions of the aromatic A-ring.[1][3] Band I, observed at longer wavelengths (286-295 nm for the parent flavone), arises from the π-π* transitions of the cinnamoyl system (B-ring and the heterocyclic C-ring).[3]
For 6-amino-2-(3-methylphenyl)-4H-chromen-4-one, we can predict the following spectral features:
-
Band II: An absorption band is expected in the region of 250-270 nm, corresponding to the benzoyl system of the A-ring.
-
Band I: A more intense and red-shifted band is anticipated at a longer wavelength, likely in the 350-400 nm range. This significant bathochromic (red) shift, compared to unsubstituted flavone, is predicted due to two key structural features:
-
The 2-phenyl group: The conjugation of the phenyl group at the 2-position extends the π-system, which is a common feature of all flavones.
-
The 6-amino group: The presence of a strong electron-donating amino group (-NH2) on the A-ring is expected to cause a significant red shift in the absorption maxima. This is due to the increased intramolecular charge transfer character of the electronic transition. The influence of amino group substitution on the photophysical properties of chromophores is well-documented, often leading to red-shifted absorption and emission spectra.[4][5]
-
The introduction of the 3-methylphenyl group at the 2-position is likely to have a more subtle effect on the λmax compared to the powerful influence of the 6-amino group, possibly causing minor shifts and changes in the band shape.
Comparative Analysis with Alternative Flavonoids
To contextualize the predicted spectrum of our target molecule, a comparison with well-characterized flavonoids is essential. The following table summarizes the experimental UV-Vis absorption data for flavone and 7-hydroxyflavone, which serve as valuable benchmarks.
| Compound | Solvent | Band I (λmax, nm) | Band II (λmax, nm) | Reference |
| Flavone | Cyclohexane | 286 | 250 | [3] |
| Flavone | Acetonitrile | 295 | 252 | [3] |
| Flavone | Methanol | 295 | 250 | [3] |
| 7-Hydroxyflavone | Various | ~310 | ~250 | [3] |
| 6-amino-2-(3-methylphenyl)-4H-chromen-4-one | Various | ~350-400 (Predicted) | ~250-270 (Predicted) | N/A |
The data clearly illustrates the foundational spectral characteristics of the flavone scaffold. The substitution with a hydroxyl group at the 7-position in 7-hydroxyflavone already induces a noticeable bathochromic shift in Band I. Given that an amino group is a stronger auxochrome than a hydroxyl group, a more pronounced red shift is anticipated for 6-amino-2-(3-methylphenyl)-4H-chromen-4-one.
The Influence of Solvent Environment (Solvatochromism)
The position, intensity, and shape of the UV-Vis absorption bands of flavonoids are often sensitive to the solvent environment, a phenomenon known as solvatochromism.[3][6][7] This effect is particularly pronounced for molecules with a significant change in dipole moment upon electronic excitation, as is expected for our amino-substituted target compound.
Generally, in moving from non-polar to polar solvents, a bathochromic (red) shift is often observed for π-π* transitions. This is due to the stabilization of the more polar excited state by the polar solvent molecules. Therefore, it is anticipated that the λmax of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one will exhibit a red shift as the polarity of the solvent increases.
Experimental Protocol for UV-Vis Absorption Spectroscopy
To empirically determine the UV-Vis absorption spectrum of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one, the following detailed protocol should be followed. This protocol is designed to ensure accuracy, reproducibility, and the ability to investigate solvatochromic effects.
1. Materials and Instrumentation:
-
Analyte: 6-amino-2-(3-methylphenyl)-4H-chromen-4-one (synthesized and purified)
-
Solvents: Spectroscopic grade solvents of varying polarities (e.g., hexane, cyclohexane, dichloromethane, acetonitrile, ethanol, methanol).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.[8]
2. Preparation of Stock and Working Solutions:
-
Stock Solution: Accurately weigh a small amount of the analyte and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mM).
-
Working Solutions: Prepare a series of dilutions from the stock solution to determine a suitable concentration for measurement. The absorbance should ideally be in the range of 0.1 to 1.0 to ensure linearity according to the Beer-Lambert Law.[9]
3. Spectrophotometer Setup and Measurement:
-
Wavelength Range: Set the spectrophotometer to scan a wavelength range of 200-800 nm.
-
Blanking: Fill both the sample and reference cuvettes with the solvent to be used for the measurement and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette.[8]
-
Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place the cuvette back in the sample holder and record the absorption spectrum.
4. Data Analysis:
-
Identify the wavelengths of maximum absorption (λmax).
-
If the molar concentration is known, calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration).
-
Repeat the measurements in different solvents to investigate solvatochromic effects.
Workflow for UV-Vis Spectral Analysis
Caption: Experimental workflow for obtaining and analyzing the UV-Vis absorption spectrum.
Conclusion
References
-
Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. MDPI. Available at: [Link]
-
UV–vis spectra of 3, 3a, 4, 4a and 5. ResearchGate. Available at: [Link]
-
Photochemistry of Flavonoids. PMC. Available at: [Link]
-
UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal. Available at: [Link]
-
Experimental UV-visible and theoretical spectra of flavone in cyclohexane and methanol and positions of electronic transitions calculated with the TD-DFT method and the IEF-PCM model. ResearchGate. Available at: [Link]
-
Fig. 4 UV-Vis absorption spectra of. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Novel 4-aryl-4H-chromene Derivatives Using Borax and Evaluation of their Anticancer Effects. PubMed. Available at: [Link]
-
Amino Acid Betaxanthins: Absorption, Fluorescence, And Stability. PMC. Available at: [Link]
-
Synthesis and Characterization of Novel 4-aryl-4H-chromene Derivatives using Borax and Evaluation of their Anticancer Effects - Adibi - Anti-Cancer Agents in Medicinal Chemistry. Bentham Science. Available at: [Link]
-
Physical Properties and Identification of Flavonoids by Ultraviolet-Visible Spectroscopy. ResearchGate. Available at: [Link]
-
Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Indian Academy of Sciences. Available at: [Link]
-
Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near-Infrared Fluorescent P-Rhodamines. PubMed. Available at: [Link]
-
Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near‐Infrared Fluorescent P‐Rhodamines | Request PDF. ResearchGate. Available at: [Link]
-
Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. ResearchGate. Available at: [Link]
-
Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Publishing. Available at: [Link]
-
Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. MDPI. Available at: [Link]
-
Solvatochromic effects on anionic and protonated forms of methyl orange dye: An experimental and theoretical study. PubMed. Available at: [Link]
-
UV/Vis absorptionfor 4-6 and related compounds. ResearchGate. Available at: [Link]
-
A Flavone-Based Solvatochromic Probe with A Low Expected Perturbation Impact on the Membrane Physical State. MDPI. Available at: [Link]
-
The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. MDPI. Available at: [Link]
-
Spectroscopy Aromatic Amino Acids. Hydrodynamic Methods. Available at: [Link]
-
UV/vis absorption and fluorescence spectroscopic study of some new 4-hydroxy-7-methoxycoumarin derivatives. Part I: Effect of substitution by a benzo-1,4-dioxanyl or an ethyl furoate group in the 3-position. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Open Library Publishing Platform. Available at: [Link]
-
Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. PMC - NIH. Available at: [Link]
-
Experimental IR, Raman, and UV-Vis Spectra DFT Structural and Conformational Studies: Bioactivity and Solvent Effect on Molecular Properties of Methyl-Eugenol. MDPI. Available at: [Link]
Sources
- 1. Photochemistry of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near-Infrared Fluorescent P-Rhodamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvatochromic effects on anionic and protonated forms of methyl orange dye: An experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hydrodynamics.uleth.ca [hydrodynamics.uleth.ca]
- 9. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
